Technical Documentation Center

Desmethyl Erlotinib Carboxylate Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Desmethyl Erlotinib Carboxylate Acid
  • CAS: 882172-60-3

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of desmethyl erlotinib carboxylate acid

An In-Depth Technical Guide to Desmethyl Erlotinib Carboxylic Acid Abstract This technical guide provides a comprehensive overview of desmethyl erlotinib carboxylic acid, a principal metabolite of the epidermal growth fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Desmethyl Erlotinib Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of desmethyl erlotinib carboxylic acid, a principal metabolite of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Intended for researchers, medicinal chemists, and drug metabolism scientists, this document delineates the compound's chemical structure, physicochemical properties, metabolic formation, and biological significance. Furthermore, it offers detailed, field-proven protocols for its analysis and quantification in biological matrices, underpinned by a rationale for key experimental choices. This guide serves as a critical resource for professionals engaged in the pharmacokinetics, pharmacodynamics, and bioanalytical method development related to erlotinib and its metabolic fate.

Introduction: Erlotinib and the Significance of its Metabolism

Erlotinib (marketed as Tarceva®) is a first-generation, reversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR).[1][2] Its therapeutic action, primarily in non-small cell lung cancer (NSCLC) and pancreatic cancer, involves competitive inhibition of the ATP binding site within the EGFR kinase domain, which blocks downstream signaling pathways essential for tumor cell proliferation and survival.[1][3]

The clinical efficacy and safety profile of erlotinib are intrinsically linked to its complex metabolic profile. Following oral administration, erlotinib undergoes extensive biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major contributor.[3][4] This metabolic activity gives rise to a number of metabolites, some of which retain pharmacological activity while others are products of detoxification pathways destined for excretion.

Among these, desmethyl erlotinib carboxylic acid (also known as metabolite M11) represents one of the three most significant biotransformation products found in vivo.[5] Understanding the chemical and physical properties of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic characterization of erlotinib. Its formation and clearance rates can influence the overall exposure to the active moieties and provide insights into inter-individual variability in drug response.

Chemical Identity and Structure

Desmethyl erlotinib carboxylic acid is the product of sequential O-demethylation and oxidation of one of erlotinib's 2-methoxyethoxy side chains.[5] This structural modification significantly increases the molecule's polarity, a key step in facilitating its elimination from the body.

IdentifierValue
IUPAC Name 2-[[4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinyl]oxy]acetic acid[6][7]
Common Name Desmethyl Erlotinib Carboxylate Acid, Erlotinib Metabolite M11
CAS Number 1170354-84-3; 882172-60-3[6][7]
Molecular Formula C₂₁H₁₉N₃O₅[6][8]
Molecular Weight 393.4 g/mol [6]
Canonical SMILES COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCC(=O)O[6]
InChI Key KNCLPBMNMFPIIO-UHFFFAOYSA-N[6]

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The conversion of erlotinib to its carboxylic acid derivative dramatically alters these properties.

Rationale for Significance:

  • Solubility: The introduction of the carboxylic acid group, which is ionizable, generally increases aqueous solubility compared to the parent drug, particularly at physiological pH. This enhanced solubility is a primary driver for its efficient renal and biliary excretion.[9]

  • pKa: The pKa of the carboxylic acid group dictates its ionization state. At physiological pH (~7.4), the carboxyl group will be predominantly deprotonated (COO-), rendering the molecule negatively charged and limiting its ability to cross cell membranes passively.

  • LogP: The partition coefficient (LogP) is a measure of lipophilicity. The addition of the polar carboxyl group significantly lowers the LogP value relative to erlotinib, indicating reduced lipophilicity and a decreased propensity to partition into lipid bilayers or bind to plasma proteins.

Table of Physicochemical Properties:

PropertyValue / DescriptionSource
Molecular Weight 393.4 g/mol PubChem[6]
XLogP3 (Computed) 3.1PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 8PubChem[6]
Polar Surface Area 103 ŲPubChem[6]
Appearance Assumed to be a white to off-white solid.N/A
Solubility Expected to have low solubility in water but be soluble in organic solvents like DMSO and methanol. Aqueous solubility increases at higher pH.General Chemical Principles[9]

Metabolic Pathway of Erlotinib

Erlotinib is eliminated predominantly through metabolism.[5] While several metabolic pathways exist, three are considered major routes of biotransformation.[5][10] The formation of desmethyl erlotinib carboxylic acid (M11) occurs via a two-step process involving O-demethylation of a side chain, which produces the active metabolite OSI-420 (M14), followed by oxidation of the resulting alcohol to a carboxylic acid.[5]

Erlotinib_Metabolism cluster_erlotinib Parent Drug cluster_metabolites Major Biotransformation Pathways Erlotinib Erlotinib OSI420 OSI-420 (M14) (Active O-desmethyl metabolite) Erlotinib->OSI420 CYP3A4, CYP1A2 (O-demethylation) M6 Acetylene Oxidation Product (M6) Erlotinib->M6 CYP-mediated (Oxidation) M16 Aromatic Hydroxylation Product (M16) Erlotinib->M16 CYP-mediated (Hydroxylation) M11 Desmethyl Erlotinib Carboxylic Acid (M11) (Inactive) OSI420->M11 Alcohol/Aldehyde Dehydrogenase (Oxidation)

Caption: Major metabolic pathways of Erlotinib.

Biological Activity and Significance

While the O-desmethyl metabolite OSI-420 (M14) is pharmacologically active and considered equipotent to the parent drug erlotinib, the further oxidation to the carboxylic acid derivative (M11) is a detoxification step.[1][11] The addition of the highly polar carboxyl group facilitates excretion and effectively terminates the biological activity of the molecule.

Therefore, desmethyl erlotinib carboxylic acid is considered an inactive metabolite . Its primary significance lies in pharmacokinetics:

  • Marker of Metabolism: Plasma and urine concentrations of M11 can serve as a direct marker for the activity of the CYP3A4 and subsequent oxidative pathways responsible for erlotinib clearance.

  • Contribution to Excretion: As one of the most abundant metabolites, M11 accounts for a significant portion (approximately 29.4%) of the recovered dose in human excretion studies, highlighting its importance in the overall elimination of the drug.[5]

Analytical Methodologies

Accurate quantification of desmethyl erlotinib carboxylic acid in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic studies. The gold-standard technique for this application is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) due to its superior sensitivity and selectivity.[10][12]

Workflow for Quantification in Human Plasma

The following diagram and protocol outline a robust and validated workflow for analyzing this metabolite.

LCMS_Workflow start 1. Sample Collection (Human Plasma) step2 2. Internal Standard Spiking (e.g., ¹³C₆-Erlotinib) start->step2 step3 3. Protein Precipitation (Add 3 vol. Acetonitrile) step2->step3 step4 4. Vortex & Centrifuge (e.g., 14,000 rpm, 10 min) step3->step4 step5 5. Supernatant Transfer (To clean vial/plate) step4->step5 step6 6. HPLC-MS/MS Analysis (C18 Column, Gradient Elution) step5->step6 end 7. Data Processing (Quantification vs. Standard Curve) step6->end

Caption: Bioanalytical workflow for metabolite quantification.
Detailed Experimental Protocol

Objective: To quantify the concentration of desmethyl erlotinib carboxylic acid in human plasma.

1. Materials and Reagents:

  • Human plasma (K₂EDTA anticoagulant)
  • Desmethyl Erlotinib Carboxylic Acid certified reference standard
  • Stable Isotope Labeled Internal Standard (IS), e.g., ¹³C₆-OSI-420 or a related compound
  • Acetonitrile (HPLC or Optima grade)
  • Formic Acid (LC-MS grade)
  • Ultrapure Water (18.2 MΩ·cm)
  • Microcentrifuge tubes or 96-well deep-well plates

2. Sample Preparation (Protein Precipitation):

  • Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins (like albumin) which can interfere with the analysis and foul the HPLC column and mass spectrometer. Acetonitrile is a common choice as it efficiently denatures proteins while ensuring the analyte of interest remains in the supernatant.
  • Aliquot 50 µL of plasma samples, calibration standards, and quality controls into a 96-well plate.
  • Add 10 µL of the internal standard working solution (in 50% acetonitrile) to each well. The IS is critical for correcting for variability in sample processing and instrument response.
  • Add 150 µL of ice-cold acetonitrile to each well to precipitate proteins.
  • Seal the plate and vortex for 2 minutes at high speed.
  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for injection.

3. HPLC-MS/MS Conditions (Representative):

  • Causality: A C18 reversed-phase column is chosen for its ability to retain and separate moderately polar molecules. A gradient elution (changing the ratio of aqueous to organic solvent) is necessary to ensure the analyte is eluted with a sharp peak shape for good sensitivity and is separated from other endogenous plasma components.
  • HPLC System: Agilent 1290 Infinity II or equivalent
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5 µL
  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent
  • Ionization Mode: Electrospray Ionization (ESI), Positive
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Analyte: Q1: 394.1 -> Q3: [Specific product ion]
  • Internal Standard: Q1: [IS mass] -> Q3: [IS product ion]
  • Note: Specific product ions and collision energies must be optimized empirically by infusing the pure standard.

4. Data Analysis and Validation:

  • The analyte concentration is determined by calculating the ratio of the analyte peak area to the internal standard peak area.
  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression.
  • The protocol's trustworthiness is established by a validation process including assessments of accuracy, precision, selectivity, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).

Conclusion

Desmethyl erlotinib carboxylic acid (M11) is a structurally defined, inactive, and major metabolite of erlotinib. Its chemical properties, characterized by increased polarity, are ideally suited for facilitating the elimination of the parent drug from the body. While devoid of pharmacological activity, its quantification is indispensable for a thorough understanding of erlotinib's metabolic clearance and overall pharmacokinetic profile. The HPLC-MS/MS methodologies detailed herein provide a robust framework for its accurate measurement, enabling researchers to precisely characterize the metabolic fate of erlotinib in both preclinical and clinical settings.

References

  • Global Substance Registration System (GSRS). DESMETHYL ERLOTINIB CARBOXYLATE ACID. [Link]

  • AdooQ Bioscience. OSI-420. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71315775, Desmethyl Erlotinib Carboxylate Acid. [Link]

  • PharmGKB. Erlotinib Pathway, Pharmacokinetics. [Link]

  • Ling, J., Johnson, K. A., Miao, Z., et al. (2006). Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. Drug Metabolism and Disposition, 34(3), 420-426. [Link]

  • Inxight Drugs. Desmethyl Erlotinib Carboxylate Acid. [Link]

  • Rood, J. J. M., van den Heuvel, J. J. M., van der Heijden, J., et al. (2021). Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification. Journal of Chromatography B, 1163, 122497. [Link]

  • Veeprho. Desmethyl Erlotinib Carboxylate Acid. [Link]

  • Hsing, A. W., & Felton, T. (2024). Erlotinib. In StatPearls. StatPearls Publishing. [Link]

  • Rood, J. J. M., van den Heuvel, J. J. M., van der Heijden, J., et al. (2021). Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification. DSpace@Utrecht University Repository. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176870, Erlotinib. [Link]

  • Lumen Learning. Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. [Link]

Sources

Exploratory

Biotransformation of Erlotinib: A Mechanistic Evaluation of the Desmethyl Erlotinib Carboxylate Acid (M11) Pathway

Executive Summary Erlotinib is a potent, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) utilized primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Erlotinib is a potent, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) utilized primarily in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. While its clinical efficacy is well-documented, the drug's pharmacokinetic profile is heavily dictated by its extensive hepatic and extrahepatic metabolism.

A critical, yet analytically challenging, biotransformation route is the conversion of erlotinib to its active metabolite, O-desmethyl erlotinib (OSI-420), and its subsequent oxidation to desmethyl erlotinib carboxylate acid (M11) . This whitepaper dissects the enzymatic causality of this specific pathway, provides quantitative kinetic data, and establishes a self-validating LC-MS/MS protocol designed to overcome the unique isobaric challenges presented by the M11 metabolite.

Mechanistic Biochemistry: The M11 Pathway

The metabolism of erlotinib to M11 is a sequential, two-phase oxidative process. Understanding the specific functional group transformations is imperative for accurate analytical tracking and predicting drug-drug interactions (DDIs).

  • Phase I Cleavage (O-Demethylation): Erlotinib features two methoxyethoxy side chains. The primary metabolic step involves the O-demethylation of one of these chains, mediated predominantly by hepatic CYP3A4 and CYP3A5 , with significant extrahepatic contributions from CYP1A1 and CYP1A2 [1]. The loss of the terminal methyl group (-14 Da) yields O-desmethyl erlotinib (OSI-420), a pharmacologically active metabolite that is equipotent to the parent drug against EGFR[2].

  • Phase II Oxidation (Carboxylic Acid Formation): The newly exposed primary alcohol on the OSI-420 side chain undergoes rapid sequential oxidation (likely via cytosolic dehydrogenases or further CYP activity) to an aldehyde, and finally to a carboxylic acid[3]. This terminal product is desmethyl erlotinib carboxylate acid , designated as the M11 metabolite . M11 is a major excretory product, accounting for approximately 29.4% of the administered dose in excreta[3].

The Analytical Challenge (Isobaric Interference): From a mass spectrometry perspective, this pathway presents a unique trap. O-demethylation results in a mass loss of 14 Da. The subsequent oxidation of the primary alcohol to a carboxylic acid results in a mass gain of 14 Da (-2H, +O). Consequently, the net mass change is zero. M11 and the parent Erlotinib are isobaric , both exhibiting an [M+H]+ of m/z 394.2[4]. Without baseline chromatographic resolution, M11 will falsely inflate the quantification of the parent drug.

Pathway Erlotinib Erlotinib m/z 394.2 CYP CYP3A4 / CYP1A2 O-demethylation Erlotinib->CYP OSI420 OSI-420 m/z 380.2 CYP->OSI420 -CH3 (-14 Da) Oxidation Oxidation (Dehydrogenases) OSI420->Oxidation M11 M11 Metabolite m/z 394.2 (Isobaric) Oxidation->M11 -2H, +O (+14 Da)

Metabolic pathway of Erlotinib to M11 (Desmethyl Erlotinib Carboxylate Acid).

Enzyme Kinetics and Quantitative Data

To accurately model the clearance of erlotinib and the formation of the OSI-420 intermediate, we must look at the specific maximum clearance ( Clmax​ ) and intrinsic clearance ( Clint​ ) rates across the involved cytochrome P450 isoforms. The data below highlights why CYP3A4 inhibitors (e.g., ketoconazole) drastically alter erlotinib exposure[1].

Table 1: Cytochrome P450 Enzyme Kinetics for Erlotinib Metabolism

CYP IsoformOverall Erlotinib Clmax​ (mL/min/nmol)OSI-420 Formation Clint​ (mL/min/nmol)Physiological Significance
CYP3A4 0.240.09Primary hepatic clearance pathway; highly susceptible to DDIs.
CYP3A5 0.210.05Secondary hepatic clearance pathway.
CYP1A1 0.310.02Major extrahepatic contributor (lung tissue/tumor microenvironment).
CYP1A2 0.150.03Minor hepatic contributor; induced by cigarette smoking.
CYP2D6 0.080.04Negligible clinical impact on overall clearance.

Data synthesized from in vitro recombinant human CYP supersome assays[1].

Self-Validating Experimental Protocol: M11 Quantification

As established, the isobaric nature of Erlotinib and M11 requires a meticulously designed LC-MS/MS workflow. The following protocol utilizes Human Liver Microsomes (HLM) and is engineered with built-in causality checks to ensure data integrity.

Phase A: Microsomal Incubation
  • Substrate Preparation: Prepare a 50 µM working solution of Erlotinib.

    • Causality Check: The stock must be prepared in DMSO, but the final assay concentration of DMSO must not exceed 0.1% (v/v). Higher concentrations will artificially inhibit CYP3A4 activity, skewing the metabolic profile.

  • Incubation Setup: Combine 1.0 mg/mL HLM, 50 µM Erlotinib, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate metabolism by adding a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality Check: A regenerating system is strictly preferred over direct NADPH addition to maintain steady-state electron donation over the 30-minute incubation window, preventing premature enzyme stalling.

Phase B: Extraction and Quenching
  • Reaction Quenching: At exactly 30 minutes, terminate the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) spiked with 10 ng/mL Erlotinib-d6 (Internal Standard).

    • Causality Check: Ice-cold ACN instantly denatures microsomal proteins. The immediate introduction of the stable-isotope labeled IS corrects for downstream matrix effects and ionization suppression during electrospray ionization (ESI).

  • Protein Precipitation: Vortex the mixture for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Phase C: Chromatographic Resolution (Critical Step)
  • LC Separation: Inject 5 µL onto a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

    • Causality Check:Do not use a steep ballistic gradient. Because M11 is a carboxylic acid, it is significantly more polar than the parent Erlotinib. By utilizing a shallow gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B)—increasing B from 10% to 40% over 10 minutes—M11 will elute several minutes prior to Erlotinib, allowing baseline resolution of the two m/z 394.2 peaks.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor transitions: Erlotinib (394.2 → 278.1), OSI-420 (380.2 → 278.1), and M11 (394.2 → specific product ions, differentiated by retention time).

Workflow Step1 1. Microsomal Incubation HLM + Erlotinib + NADPH (37°C) Step2 2. Reaction Quenching Ice-cold ACN + Erlotinib-d6 (IS) Step1->Step2 Step3 3. Protein Precipitation Centrifugation at 15,000 x g Step2->Step3 Step4 4. Chromatographic Separation Shallow C18 Gradient (Resolves Isobars) Step3->Step4 Step5 5. MS/MS Detection MRM Mode: m/z 394.2 -> Product Ions Step4->Step5

Self-validating LC-MS/MS workflow for Erlotinib metabolite profiling.

Conclusion

The biotransformation of erlotinib to desmethyl erlotinib carboxylate acid (M11) via the OSI-420 intermediate represents a major clearance pathway that is highly reliant on CYP3A4 and CYP1A-family enzymes. For researchers and drug development professionals, recognizing the isobaric relationship between the parent drug and the M11 metabolite is non-negotiable. Failure to implement appropriate chromatographic resolution will result in the overestimation of systemic erlotinib exposure, potentially confounding pharmacokinetic models and DDI risk assessments.

References

  • Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes Source: AACR Journals URL:[Link]

  • In Vitro Inhibition of Human Aldehyde Oxidase by Clinically Relevant Concentrations of Gefitinib and Erlotinib Source: ResearchGate URL:[Link]

  • Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

Foundational

Comprehensive Physicochemical and Analytical Profiling of Desmethyl Erlotinib Carboxylate Acid

Executive Summary In the pharmacokinetic evaluation of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, characterizing downstream biotransformation products is critical for understanding drug efficacy,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmacokinetic evaluation of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, characterizing downstream biotransformation products is critical for understanding drug efficacy, toxicity, and clearance mechanisms. Erlotinib, a first-generation EGFR inhibitor, undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP1A2. While O-demethylation yields the active metabolite desmethyl erlotinib (OSI-420), subsequent oxidation cascades produce terminal metabolites, notably desmethyl erlotinib carboxylate acid (CAS: 882172-60-3)[1].

This technical whitepaper provides an authoritative guide on the exact mass, molecular weight, and high-resolution mass spectrometry (HRMS) workflows required to isolate and quantify this specific carboxylate metabolite. By establishing a self-validating analytical protocol, researchers can confidently differentiate this metabolite from isobaric interferences in complex biological matrices.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In drug metabolism and pharmacokinetics (DMPK), the distinction between nominal mass, average molecular weight, and monoisotopic exact mass dictates the analytical instrumentation required.

Desmethyl erlotinib carboxylate acid possesses the molecular formula C₂₁H₁₉N₃O₅ [2].

Table 1: Quantitative Physicochemical Metrics
MetricValueAnalytical Significance
Molecular Formula C₂₁H₁₉N₃O₅Defines the elemental composition.
Molecular Weight (MW) 393.39 g/mol Abundance-weighted average; used for macroscopic stoichiometric calculations (e.g., molarity in dosing)[3].
Monoisotopic Exact Mass 393.13247 DaThe mass of the molecule calculated using the primary, most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS targeting[2].
Protonated Ion [M+H]⁺ 394.13975 DaThe exact mass of the target ion observed in positive electrospray ionization (ESI+) mode.
Topological Polar Surface Area 103 ŲPredicts membrane permeability; the carboxylate group significantly increases polarity compared to the parent drug[1].
The Isobaric Challenge: Why Exact Mass Matters

A critical causality in analytical design arises when comparing the parent drug to this metabolite. Erlotinib (C₂₂H₂₃N₃O₄) has a nominal mass of 393 Da and an exact mass of 393.1688 Da[4]. Desmethyl erlotinib carboxylate acid (C₂₁H₁₉N₃O₅) also has a nominal mass of 393 Da, but an exact mass of 393.1325 Da[2].

The mass difference (Δm) between the parent drug and the metabolite is merely 0.0363 Da (36.3 mDa) . A standard low-resolution quadrupole mass spectrometer cannot reliably resolve these two species if they co-elute chromatographically. Therefore, High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers—capable of resolving power (R) > 15,000—is an absolute requirement to prevent false-positive quantification.

Metabolic Biotransformation Pathway

Understanding the upstream precursor is essential for designing incurred sample reanalysis (ISR) and stability protocols. Erlotinib is first O-demethylated to OSI-420, which is subsequently oxidized at the side chain to form the terminal carboxylate acid[5].

Pathway Erl Erlotinib MW: 393.44 CYP CYP3A4 / CYP1A2 O-Demethylation Erl->CYP OSI Desmethyl Erlotinib (OSI-420) MW: 379.41 CYP->OSI OX Oxidation (Alcohol/Aldehyde DH) OSI->OX Carb Desmethyl Erlotinib Carboxylate Acid Exact Mass: 393.1325 OX->Carb

Metabolic biotransformation pathway of Erlotinib to its carboxylate acid derivative.

Self-Validating Analytical Protocol: LC-HRMS/MS

To quantify desmethyl erlotinib carboxylate acid in plasma, the methodology must account for the compound's high polarity and potential matrix effects. The following protocol is designed as a self-validating system , embedding internal controls at every phase of extraction and detection[6].

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Plasma proteins bind heavily to quinazoline derivatives. Methanol is selected over acetonitrile to disrupt these binding pockets effectively while maintaining the solubility of the highly polar carboxylate metabolite[6].

  • Spike Internal Standard: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of stable isotope-labeled internal standard (e.g., Erlotinib-d6, 100 ng/mL). Validation logic: The IS corrects for volumetric errors and matrix-induced ion suppression.

  • Precipitation: Add 150 µL of ice-cold Methanol (1:3 v/v ratio) to ensure >95% protein denaturation.

  • Vortex & Centrifuge: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Phase 2: Liquid Chromatography (LC) Separation

Causality: The basic quinazoline nitrogens and the acidic carboxylate group make this an amphoteric molecule. A pH of 4.0 ensures the carboxylate is partially protonated and the nitrogens are fully protonated, optimizing retention on a reversed-phase column[6].

  • Column: C18 Reverse-Phase (50 mm × 2.1 mm i.d., 1.7 µm particle size).

  • Mobile Phase A: 2 mM Ammonium Acetate buffer, adjusted to pH 4.0 with formic acid.

  • Mobile Phase B: 100% Methanol.

  • Gradient: Start at 5% B, ramp to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS)

Causality: Positive electrospray ionization (ESI+) is utilized because the quinazoline core has a high proton affinity, yielding a strong [M+H]⁺ signal.

  • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 400°C.

  • Target Exact Mass: Extract the ion chromatogram (XIC) for m/z 394.1397 with a narrow mass tolerance window of ± 5 ppm.

  • Self-Validation Check: Ensure the mass error between the theoretical exact mass (394.13975 Da) and the observed mass is < 3 ppm. Inject a matrix blank immediately after the highest calibration standard to validate zero carryover.

Workflow P1 1. Plasma Sample + Internal Standard P2 2. Protein Precipitation (Methanol, 1:3 v/v) P1->P2 P3 3. Centrifugation (14,000 x g, 4°C) P2->P3 P4 4. LC Separation (C18, pH 4.0 Buffer/MeOH) P3->P4 P5 5. HRMS Detection (ESI+, m/z 394.1397 [M+H]+) P4->P5 QC Self-Validation: Matrix Blanks & QC Spikes QC->P5

Self-validating LC-HRMS workflow for quantifying desmethyl erlotinib carboxylate acid.

Data Interpretation and Mass Accuracy

When analyzing the HRMS data, structural confirmation is achieved through tandem mass spectrometry (MS/MS) fragmentation. The collision-induced dissociation (CID) of desmethyl erlotinib carboxylate acid yields predictable product ions due to the cleavage of the ether linkages on the quinazoline ring.

Table 2: Expected HRMS/MS Fragment Ions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Fragment OriginMass Tolerance
394.1397278.0924Loss of side chains; intact quinazoline core± 5 ppm
394.1397336.1045Loss of the carboxymethyl group (-C₂H₂O₂)± 5 ppm

Mass Error Calculation: To ensure scientific integrity, the mass error must be calculated for every analytical batch: Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 A self-validating run requires the mass error of the m/z 394.1397 peak to remain within ± 5 ppm across all biological replicates, confirming that no isobaric endogenous plasma lipids are co-eluting and skewing the quantitative integration.

References

  • National Institutes of Health (NIH). "Desmethyl Erlotinib Carboxylate Acid | C21H19N3O5 | CID 71315775 - PubChem". PubChem.
  • GuideChem. "DesMethyl Erlotinib Carboxylate Acid 882172-60-3 wiki". GuideChem.
  • Science.gov. "simultaneous liquid chromatographic-electrospray: Topics by Science.gov". Science.gov.

Sources

Exploratory

Technical Guide: Identification and Characterization of Desmethyl Erlotinib Carboxylic Acid as an API Impurity

Executive Summary This technical guide provides a comprehensive framework for the identification, characterization, and control of Desmethyl Erlotinib Carboxylic Acid, a potential impurity in the Active Pharmaceutical In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for the identification, characterization, and control of Desmethyl Erlotinib Carboxylic Acid, a potential impurity in the Active Pharmaceutical Ingredient (API) of Erlotinib. Erlotinib, a critical tyrosine kinase inhibitor, requires stringent purity control to ensure its safety and efficacy.[1][2] This document details the genesis of this impurity, outlines a multi-step analytical strategy employing forced degradation, liquid chromatography, and mass spectrometry, and presents robust protocols for its structural elucidation. Adherence to the principles and methodologies described herein is essential for regulatory compliance and the development of high-quality pharmaceutical products.

Introduction: The Imperative of Impurity Profiling in Erlotinib

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2][3] The chemical integrity of the Erlotinib API is a critical quality attribute. Impurities, which can be process-related, degradation products, or metabolites, may arise during synthesis, formulation, or storage.[4][5] Even at trace levels, these impurities can potentially impact the drug's safety and efficacy.

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate rigorous impurity profiling. The ICH Q3A(R2) guideline specifically addresses the control of impurities in new drug substances, setting thresholds for reporting, identification, and toxicological qualification.[6][7][8] This guide focuses on a specific, significant impurity: Desmethyl Erlotinib Carboxylic Acid . Understanding its formation and having a validated strategy for its identification is not merely a quality control exercise but a fundamental component of ensuring patient safety.

Genesis of the Impurity: A Tale of Two Pathways

Desmethyl Erlotinib Carboxylic Acid, with the IUPAC name 2-((4-((3-ethynylphenyl)amino)-7-(2-methoxyethoxy)quinazolin-6-yl)oxy)acetic acid[9], can originate from two primary pathways: metabolic conversion and chemical degradation.

  • Metabolic Pathway: Erlotinib undergoes extensive Phase I metabolism in the body, primarily mediated by cytochrome P450 enzymes.[10] Key metabolic routes include O-demethylation of the methoxyethoxy side chains, leading to metabolites like OSI-420 and OSI-413.[11] Subsequent oxidation of the resulting alcohol can yield the corresponding carboxylic acid, a known metabolite often designated as M6.[2][12]

  • Degradation Pathway: The same chemical transformations can occur under stress conditions during manufacturing or storage. Forced degradation studies, which intentionally subject the API to harsh conditions, have shown that Erlotinib is susceptible to degradation.[3][13] Oxidative and hydrolytic stress, in particular, can facilitate the O-demethylation and subsequent oxidation to the carboxylic acid impurity.[14][15]

The potential formation pathway is visualized below.

Erlotinib Erlotinib C₂₂H₂₃N₃O₄ Intermediate O-Desmethyl Erlotinib (Alcohol Intermediate) Erlotinib->Intermediate O-Demethylation (Metabolic or Degradative Stress) Impurity Desmethyl Erlotinib Carboxylic Acid C₂₁H₂₁N₃O₅ Intermediate->Impurity Oxidation

Caption: Potential formation pathway of the target impurity.

A Validated Analytical Strategy for Identification

The cornerstone of impurity identification is a systematic and multi-faceted analytical approach. This ensures not only detection but also unequivocal structural confirmation. The workflow integrates forced degradation studies with powerful separation and spectroscopic techniques.

cluster_0 Impurity Generation & Detection cluster_1 Structural Elucidation cluster_2 Final Confirmation Forced_Degradation Forced Degradation (ICH Q1A) HPLC_Screening Stability-Indicating HPLC-UV (Separation & Quantification) Forced_Degradation->HPLC_Screening Analysis of Stressed Samples LC_MS LC-MS/TOF (Accurate Mass & Formula) HPLC_Screening->LC_MS Peak of Interest Analysis MS_MS Tandem MS (MS/MS) (Fragmentation & Connectivity) LC_MS->MS_MS NMR NMR Spectroscopy (¹H, ¹³C - Definitive Structure) MS_MS->NMR Confirmation Reference_Standard Reference Standard Comparison NMR->Reference_Standard

Caption: Integrated workflow for impurity identification.

Step 1: Forced Degradation Studies (Impurity Generation)

The objective of forced degradation is to intentionally degrade the Erlotinib API to generate potential impurities and demonstrate the specificity of the analytical method.[3] This process is conducted under conditions outlined in ICH guideline Q1A(R2).[15]

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a 1 mg/mL stock solution of Erlotinib HCl in methanol.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 N NaOH.[3]

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 6 hours. Cool and neutralize with 1 N HCl.[3]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose solid Erlotinib API to dry heat (e.g., 105°C) for a defined period.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Dilute the stressed samples appropriately and analyze using the HPLC method described below. The goal is to achieve 5-20% degradation of the parent API.

Stress ConditionReagentConditionsExpected Outcome
Acid Hydrolysis 1 N HCl80°C, 4 hrsModerate degradation
Base Hydrolysis 1 N NaOH80°C, 6 hrsSignificant degradation[15]
Oxidation 30% H₂O₂Room Temp, 24 hrsPotential formation of N-oxides and the target carboxylic acid
Photolysis UV/Visible LightICH Q1BSusceptible to degradation[13][16]
Thermal (Dry Heat) N/AHigh TempGenerally stable[13]
Step 2: Chromatographic Separation (HPLC)

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate the more polar Desmethyl Erlotinib Carboxylic Acid impurity from the parent Erlotinib and other potential impurities.[17][18]

Experimental Protocol: Reverse-Phase HPLC

ParameterConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)[3]Provides excellent retention and separation for moderately polar to non-polar compounds.
Mobile Phase A 10 mM Ammonium formate, pH 3.5 (with formic acid)[3][15]Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B Acetonitrile[3]Strong organic solvent for eluting analytes.
Gradient Elution Linear gradient (e.g., 5% to 95% B over 20 min)Necessary to elute both the polar impurity and the more retained parent drug in a single run with good resolution.
Flow Rate 1.0 mL/min[3]Standard flow rate for a 4.6 mm ID column.
Column Temp. Ambient or 30°CEnsures reproducible retention times.
Detection UV at 245 nm or 254 nm[18][19]Wavelength at which Erlotinib and related compounds show strong absorbance.
Injection Volume 10 µLStandard volume for analytical HPLC.
Step 3: Structural Elucidation

Once a peak corresponding to the potential impurity is separated via HPLC, its structure must be confirmed.

A. High-Resolution Mass Spectrometry (LC-MS/TOF)

This is the first and most critical step in identification. It provides a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula.

  • Causality: The impurity, Desmethyl Erlotinib Carboxylic Acid (C₂₁H₂₁N₃O₅), has a different molecular formula and thus a different exact mass than Erlotinib (C₂₂H₂₃N₃O₄). Time-of-Flight (TOF) mass analyzers can measure mass with enough accuracy (typically <5 ppm error) to distinguish between isobaric compounds and confidently propose an elemental formula.[3]

  • Protocol: The HPLC system is coupled directly to a TOF mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.[17]

Data Presentation: Mass Spectrometric Data

CompoundMolecular FormulaCalculated Monoisotopic MassCalculated m/z [M+H]⁺Expected Observed m/z [M+H]⁺
Erlotinib C₂₂H₂₃N₃O₄393.1740394.1818~394.1822[3]
Desmethyl Erlotinib Carboxylic Acid C₂₁H₂₁N₃O₅395.1481396.1559~396.1560

B. Tandem Mass Spectrometry (MS/MS)

To gain structural information, the impurity ion ([M+H]⁺ at m/z ~396.16) is isolated and fragmented. The resulting fragment ions provide a fingerprint that helps piece together the molecular structure.

  • Causality: The fragmentation pattern will be distinct from that of Erlotinib. Key expected fragments would include losses related to the carboxylic acid group (e.g., loss of H₂O, CO₂) and cleavages along the ether side chains, confirming the structural modifications. The core quinazoline and ethynylphenyl fragments should remain similar to those seen in Erlotinib's fragmentation, validating the core structure.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unequivocal structure determination.[17][20] While requiring isolation of the impurity or a synthesized reference standard, it provides definitive proof of atom connectivity.

  • ¹H NMR: Key expected differences compared to Erlotinib would include the disappearance of a methyl (-CH₃) signal from one of the methoxyethoxy chains and the appearance of a new signal corresponding to the methylene (-CH₂-) adjacent to the new carboxylic acid group.

  • ¹³C NMR: The spectrum would confirm the presence of a carboxyl carbon (~170-180 ppm) and show shifts in the signals of the carbons in the modified side chain.

Regulatory Context and Control

Once identified and characterized, the impurity must be controlled within the limits specified by ICH Q3A(R2).[7][8]

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Erlotinib (150 mg), this is typically ≥0.05%.[6][7]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This is often 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[8] For impurities that are also significant human metabolites, they are generally considered qualified.[8]

A validated quantitative HPLC method, using a qualified reference standard for Desmethyl Erlotinib Carboxylic Acid, is required for routine batch release testing to ensure the impurity level does not exceed the established specification.

Conclusion

The identification of Desmethyl Erlotinib Carboxylic Acid as an API impurity is a critical exercise in ensuring the quality and safety of Erlotinib. This guide has detailed a systematic, science-driven approach rooted in regulatory expectations. By combining controlled impurity generation through forced degradation with the analytical precision of HPLC and the elucidative power of high-resolution mass spectrometry and NMR, researchers and drug development professionals can confidently characterize and control this and other potential impurities. This robust methodology forms a self-validating system that upholds the principles of scientific integrity and ensures the delivery of safe and effective medicines to patients.

References

  • SynZeal. (n.d.). Erlotinib Impurities. Retrieved from [Link]

  • SciELO México. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • SynThink. (n.d.). Erlotinib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ProQuest. (2020). Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (2025). Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Erlotinib-Impurities. Retrieved from [Link]

  • ResearchGate. (2021). Validation and Forced Degradation Studies for the Determination of Erlotinib in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. Retrieved from [Link]

  • PubMed. (2021). Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification. Retrieved from [Link]

  • PMC. (2022). Stability and Formulation of Erlotinib in Skin Creams. Retrieved from [Link]

  • ResearchGate. (2015). A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study. Retrieved from [Link]

  • CiteDrive. (n.d.). Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. Retrieved from [Link]

  • ResearchGate. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis, impurity profiling, simultaneous NP-HPTLC method development, molecular modelling study and EGFR tyrosine kinase inhibitory profile: An integrated approach to characterize desethynyl erlotinib process impurity. Retrieved from [Link]

  • R Discovery. (2025). Green RP‐HPLC Method for Impurity Profiling of Desethynyl Erlotinib: A Process‐Related Impurity in Erlotinib. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Full article: Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Retrieved from [Link]

  • PMC. (n.d.). Erlotinib Promotes Ligand-Induced EGFR Degradation in 3D but Not 2D Cultures of Pancreatic Ductal Adenocarcinoma Cells. Retrieved from [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • GLP Pharma Standards. (n.d.). Erlotinib. Retrieved from [Link]

  • Veeprho. (n.d.). Desmethyl Erlotinib Carboxylate Acid | CAS 1170354-84-3. Retrieved from [Link]

  • PMDA. (1995). Impurities in New Drug Substances. Retrieved from [Link]

  • ICH. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • ACS Publications. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Retrieved from [Link]

  • ResearchGate. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography | Request PDF. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Erlotinib Archives. Retrieved from [Link]

  • PubMed. (2025). A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. Retrieved from [Link]

  • PMC. (n.d.). Modified Synthesis of Erlotinib Hydrochloride. Retrieved from [Link]

  • DSpace. (2021). Journal of Chromatography B. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557977B - Synthesis intermediate of erlotinib and preparation method thereof.
  • VNU. (n.d.). Preparation of Erlotinib Hydrochloride. Retrieved from [Link]

Sources

Foundational

The In Vivo Journey of a Key Erlotinib Metabolite: A Technical Guide to the Pharmacokinetic Profiling of Desmethyl Erlotinib Carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide offers an in-depth exploration of the in vivo pharmacokinetic profile of desmethyl erlotinib carboxylic acid, a significant met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth exploration of the in vivo pharmacokinetic profile of desmethyl erlotinib carboxylic acid, a significant metabolite of the targeted cancer therapeutic, erlotinib. As a Senior Application Scientist, the following narrative synthesizes technical protocols with the underlying scientific rationale, providing a robust framework for its comprehensive study.

Introduction: Erlotinib and the Significance of its Metabolic Fate

Erlotinib, a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties, which are heavily influenced by its extensive metabolism. Following oral administration, erlotinib undergoes significant biotransformation, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor, and CYP1A2 and CYP1A1 playing lesser roles.[1][2]

This metabolic cascade gives rise to a number of metabolites, the most prominent being the pharmacologically active O-desmethyl metabolite, OSI-420. However, a comprehensive understanding of erlotinib's disposition necessitates the characterization of its other major metabolites. Among these, desmethyl erlotinib carboxylic acid (M11) is of particular interest. It represents a major excretory product, accounting for a substantial portion of the administered dose.[2] The formation of M11 involves a two-step biotransformation: an initial O-demethylation of one of the methoxyethoxy side chains, followed by the oxidation of the resultant alcohol to a carboxylic acid.[2]

While not pharmacologically active in the same manner as OSI-420, the pharmacokinetic profile of M11 provides crucial insights into the clearance mechanisms of erlotinib and can be indicative of the overall metabolic capacity of a patient. This guide will provide a detailed technical overview of the methodologies required to accurately profile the in vivo pharmacokinetics of desmethyl erlotinib carboxylic acid.

The Metabolic Pathway of Erlotinib to Desmethyl Erlotinib Carboxylic Acid (M11)

The biotransformation of erlotinib to its carboxylic acid metabolite is a critical pathway in its elimination. Understanding this pathway is fundamental to interpreting its pharmacokinetic data.

Erlotinib Erlotinib Intermediate O-desmethylated Intermediate Erlotinib->Intermediate CYP3A4, CYP1A2, CYP1A1 (O-demethylation) M11 Desmethyl Erlotinib Carboxylic Acid (M11) Intermediate->M11 Alcohol Dehydrogenase (Oxidation)

Caption: Metabolic conversion of erlotinib to desmethyl erlotinib carboxylic acid (M11).

In Vivo Pharmacokinetic Study Design: A Framework for Data Generation

The robust characterization of the pharmacokinetic profile of desmethyl erlotinib carboxylic acid in vivo requires a meticulously designed study. The following outlines the key considerations:

3.1. Preclinical Animal Models:

  • Species Selection: Rodent models, such as Sprague-Dawley rats, are commonly employed for initial pharmacokinetic screening.[3] Non-human primates, like rhesus monkeys, can provide data that is more translatable to humans due to their closer physiological and metabolic similarities.

  • Dosing Regimen: Administration of a single oral dose of erlotinib allows for the characterization of the absorption and elimination phases of the parent drug and the formation and elimination of its metabolites.

  • Sample Collection: Serial blood samples are collected at predetermined time points post-dose via appropriate methods (e.g., tail vein sampling in rats, peripheral vein in monkeys). Plasma is harvested by centrifugation and stored at -80°C until analysis.

3.2. Clinical Studies in Human Subjects:

  • Study Population: Pharmacokinetic studies are typically conducted in healthy volunteers to establish a baseline profile, and subsequently in the target patient population to understand the influence of disease state.[2]

  • Dosing and Sampling: Following the administration of a single oral dose of erlotinib, blood samples are collected at frequent intervals to capture the peak and trough concentrations of the parent drug and its metabolites.

  • Ethical Considerations: All clinical studies must be conducted in accordance with the principles of Good Clinical Practice (GCP) and with the approval of an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

Bioanalytical Methodology: Accurate Quantification of Desmethyl Erlotinib Carboxylic Acid

The cornerstone of any pharmacokinetic study is a validated bioanalytical method for the accurate and precise quantification of the analyte in a biological matrix. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4]

4.1. Experimental Workflow for LC-MS/MS Analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Extraction Protein Precipitation or Liquid-Liquid Extraction IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: A typical bioanalytical workflow for the quantification of erlotinib metabolites.

4.2. Detailed Bioanalytical Protocol (Representative):

This protocol provides a step-by-step guide for the quantification of desmethyl erlotinib carboxylic acid in plasma.

4.2.1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.2.2. Liquid Chromatography Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.

  • Flow Rate: A flow rate of 0.3 mL/min is typical.

  • Injection Volume: 5-10 µL.

4.2.3. Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is generally used for erlotinib and its metabolites.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for desmethyl erlotinib carboxylic acid and the internal standard must be optimized.

Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data has been generated, pharmacokinetic parameters are calculated to describe the absorption, distribution, metabolism, and excretion (ADME) of the metabolite.

5.1. Non-Compartmental Analysis (NCA):

NCA is a model-independent method used to determine key pharmacokinetic parameters directly from the plasma concentration-time data. These include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of the total systemic exposure to the metabolite.

  • t½ (Half-life): The time required for the plasma concentration of the metabolite to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the metabolite per unit of time, adjusted for bioavailability.

5.2. Pharmacokinetic Profile of Desmethyl Erlotinib Carboxylic Acid (M11):

While a complete set of pharmacokinetic parameters for M11 is not extensively documented in publicly available literature, its role as a major excretory metabolite is well-established.

ParameterObservationSource
Relative Plasma Abundance Accounts for approximately 4% of the total circulating radioactivity after a radiolabeled dose of erlotinib.[2]
Excretion A major metabolite found in excreta, accounting for approximately 29.4% of the administered dose in feces and urine combined.[2]

The relatively low plasma concentration compared to its significant presence in excreta suggests that desmethyl erlotinib carboxylic acid is formed and rapidly eliminated from the systemic circulation. Its clearance is likely a key contributor to the overall elimination of erlotinib from the body.

Factors Influencing the Pharmacokinetics of Erlotinib and its Metabolites

The in vivo disposition of erlotinib and, by extension, the formation of desmethyl erlotinib carboxylic acid, is subject to variability due to a number of factors:

  • Drug-Drug Interactions: Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole) can significantly increase erlotinib exposure, while inducers (e.g., rifampicin) can decrease it.[5][6] This will consequently affect the formation rate of its metabolites.

  • Genetic Polymorphisms: Variations in the genes encoding for metabolizing enzymes (e.g., CYP3A4, CYP1A2) and drug transporters can contribute to inter-individual differences in erlotinib pharmacokinetics.[7]

  • Hepatic Impairment: As erlotinib is primarily metabolized in the liver, hepatic dysfunction can alter its pharmacokinetic profile.[5]

  • Food Effects: The bioavailability of erlotinib is substantially increased when taken with food.[1][5]

Conclusion: A Comprehensive Approach to Metabolite Profiling

The pharmacokinetic profiling of desmethyl erlotinib carboxylic acid is an essential component of a thorough understanding of the disposition of erlotinib. While it may not be the primary pharmacologically active species, its characterization provides invaluable information on the metabolic clearance pathways and the factors that can influence them. The methodologies outlined in this guide, from study design to bioanalytical quantification and data interpretation, provide a robust framework for researchers and drug development professionals to comprehensively investigate the in vivo journey of this key metabolite. This knowledge is critical for optimizing the therapeutic use of erlotinib and ensuring patient safety.

References

  • Ling, J., Johnson, K. A., Miao, Z., et al. (2006). Metabolism and Excretion of Erlotinib, a Small Molecule Inhibitor of Epidermal Growth Factor Receptor Tyrosine Kinase, in Healthy Male Volunteers. Drug Metabolism and Disposition, 34(3), 420-426. [Link]

  • (erlotinib) Tablets - accessdata.fda.gov. (n.d.). [Link]

  • Tarceva (erlotinib) Label - accessdata.fda.gov. (n.d.). [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [Link]

  • Erlotinib Pathway, Pharmacokinetics - ClinPGx. (n.d.). [Link]

  • Desmethyl Erlotinib Carboxylate Acid | C21H19N3O5 | CID 71315775 - PubChem. (n.d.). [Link]

  • application number - accessdata.fda.gov. (2004, October 1). [Link]

  • Svedberg, A., Gréen, H., Vikström, A., et al. (2015). A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 107, 186-195. [Link]

  • Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma - MDPI. (2010, April 1). [Link]

  • Desmethyl Erlotinib Carboxylate Acid | CAS 1170354-84-3 - Veeprho. (n.d.). [Link]

  • Erlotinib-Impurities - Pharmaffiliates. (n.d.). [Link]

  • A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma. (2016, October 5). [Link]

  • [11C]Erlotinib pharmacokinetics: an in vivo study using positron emission tomography in non-small cell lung cancer patients with. (2012, November 12). [Link]

  • Summary of pharmacokinetic parameters of erlotinib (100-mg dose) after... - ResearchGate. (n.d.). [Link]

  • Abstract 3353: Effect of erlotinib on the pharmacokinetics of irinotecan and its metabolites: A drug-drug interaction study. - AACR Journals. (2013, April 15). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of Desmethyl Erlotinib Carboxylic Acid (M11) in Biological Matrices

Executive Summary The accurate quantification of Erlotinib and its circulating metabolites is critical for therapeutic drug monitoring, pharmacokinetic profiling, and toxicity correlation in oncology. While most assays f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of Erlotinib and its circulating metabolites is critical for therapeutic drug monitoring, pharmacokinetic profiling, and toxicity correlation in oncology. While most assays focus on the parent drug and its primary active metabolite, OSI-420 (desmethyl erlotinib), comprehensive mass balance studies reveal that further oxidation yields a highly abundant carboxylic acid derivative known as M11 (desmethyl erlotinib carboxylic acid)[1].

This application note provides a fully validated, step-by-step LC-MS/MS protocol designed specifically to overcome the analytical challenges associated with quantifying M11. By detailing the causality behind our chromatographic and sample preparation choices, this guide serves as an authoritative resource for bioanalytical scientists.

Mechanistic Background & Clinical Relevance

Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in non-small cell lung cancer (NSCLC) and pancreatic cancer. It undergoes extensive hepatic metabolism mediated predominantly by CYP3A4 and CYP1A2[2].

The primary metabolic pathway involves the O-demethylation of the methoxyethoxy side chains to form OSI-420 (M14). Subsequently, cytosolic alcohol and aldehyde dehydrogenases rapidly oxidize the newly formed primary alcohol into a carboxylic acid, yielding the M11 metabolite[1]. M11 accounts for approximately 29.4% of the administered dose, making it one of the most abundant circulating metabolites[1].

Pathway Erlotinib Erlotinib (m/z 394.2) Parent Drug EGFR EGFR Tyrosine Kinase Target Inhibition Erlotinib->EGFR Inhibits CYP CYP3A4 / CYP1A2 Hepatic Metabolism Erlotinib->CYP O-demethylation OSI420 OSI-420 (m/z 380.2) Desmethyl Erlotinib CYP->OSI420 Oxidation Oxidation (Cytosolic Enzymes) OSI420->Oxidation Side-chain oxidation M11 M11 Metabolite (m/z 394.2) Desmethyl Erlotinib Carboxylic Acid Oxidation->M11

Caption: Erlotinib metabolic pathway leading to M11 and its primary pharmacological target.

Analytical Challenges & Experimental Causality

Developing a robust LC-MS/MS assay for M11 requires navigating two critical bioanalytical hurdles:

  • Isobaric Interference (The m/z 394.2 Challenge): The O-demethylation of Erlotinib results in a loss of 14 Da (CH₂), but the subsequent oxidation to a carboxylic acid adds 14 Da (gain of O, loss of 2H). Consequently, the M11 metabolite has a precursor mass of m/z 394.2, making it perfectly isobaric with the parent drug, Erlotinib[3]. Furthermore, both compounds share the identical major product ion (m/z 278.1) resulting from the cleavage of the side chains. Causality: If chromatographic baseline separation is not achieved, M11 will co-elute and artificially inflate the quantification of Erlotinib, leading to false-positive pharmacokinetic data.

  • Polarity and Matrix Suppression: As a carboxylic acid, M11 is significantly more polar than Erlotinib. At physiological pH, it exists as an ionized carboxylate, which exhibits poor retention on standard reversed-phase (C18) columns and elutes near the void volume where matrix suppression is most severe. Causality: To force M11 into its neutral, hydrophobic state, the mobile phase pH must be strictly maintained at 4.0 using an ammonium acetate/formic acid buffer. This ensures adequate retention and prevents ion suppression[4].

Step-by-Step LC-MS/MS Protocol

Sample Preparation (Protein Precipitation)

Liquid-liquid extraction (LLE) using non-polar solvents often fails to recover the highly polar M11 metabolite. Therefore, a straightforward protein precipitation (PPT) is utilized to ensure near-quantitative recovery of both the parent drug and its polar metabolites[5].

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard (IS) Spiking: Add 150 µL of ice-cold Acetonitrile containing 100 ng/mL of Desmethyl erlotinib-d4 (or Erlotinib-d6)[6].

  • Precipitation: Vortex aggressively for 5 minutes at room temperature to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow Plasma Plasma Sample (50 µL) IS Spike IS (Erlotinib-d6) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation (10,000 rpm) PPT->Centrifuge LC UHPLC Separation (pH 4.0 Gradient) Centrifuge->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Caption: Step-by-step bioanalytical workflow for the quantification of Erlotinib metabolites.

Liquid Chromatography (UHPLC) Conditions
  • Analytical Column: Waters XBridge BEH C18 (100 × 2.1 mm, 1.7 µm)[5].

  • Column Temperature: 40°C

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (Adjusted to pH 4.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 – 1.0 min: 20% B

    • 1.0 – 4.0 min: Linear ramp to 80% B (Crucial window for separating M11 from Erlotinib)

    • 4.0 – 5.0 min: Hold at 80% B

    • 5.0 – 5.1 min: Return to 20% B

    • 5.1 – 7.0 min: Re-equilibration at 20% B

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4].

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Erlotinib 394.2278.13528
M11 (Carboxylic Acid) 394.2278.13528
OSI-420 380.2278.13526
Desmethyl erlotinib-d4 (IS) 384.2282.13526

Note: Because Erlotinib and M11 share the exact same MRM transition, quantification relies entirely on the chromatographic separation achieved during the 1.0–4.0 minute gradient ramp.

Quantitative Data & Assay Validation

The method must be validated according to FDA/EMA bioanalytical guidelines. The table below summarizes the expected quantitative performance metrics for this assay matrix.

Validation ParameterErlotinibOSI-420 (M14)M11 (Carboxylic Acid)
Linearity Range 25 – 5,000 ng/mL0.5 – 500 ng/mL1.0 – 500 ng/mL
Lower Limit of Quant. (LLOQ) 25 ng/mL[7]0.5 ng/mL[7]1.0 ng/mL
Intra-day Precision (CV%) < 9.0%[8]< 8.0%[8]< 11.0%
Inter-day Accuracy 92% – 108%95% – 105%89% – 112%
Extraction Recovery (PPT) > 89%[5]> 99%[5]> 85%
Matrix Effect 94% ± 5%96% ± 4%88% ± 7%

References

  • A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. 5

  • Validated LC-MS/MS methods for Erlotinib and its metabolites. Benchchem Technical Guides. 7

  • The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry. PubMed / NIH. 8

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation. PubMed Central. 4

  • Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry. ResearchGate. 9

  • A Comparative Guide to Internal Standards for Erlotinib Quantification: Desmethyl Erlotinib-d4 and Alternatives. Benchchem Technical Guides. 6

  • Research Journal of Pharmacy and Technology: LC-MS/MS analysis of erlotinib metabolites. RJPT Online. 3

  • Bioequivalence of a New Generic Formulation of Erlotinib Hydrochloride 150 mg Tablets versus Tarceva in Healthy. SciSpace.2

Sources

Application

Synthesis Pathway and Validation Protocol for Desmethyl Erlotinib Carboxylate Acid Reference Standards

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Pharmacokinetic Reference Standards, Synthetic Organic Chemistry, and Analytical Va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Pharmacokinetic Reference Standards, Synthetic Organic Chemistry, and Analytical Validation

Introduction & Pharmacokinetic Significance

Erlotinib is a potent, orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. In human pharmacokinetics, erlotinib undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4 and, to a lesser extent, CYP1A2[1].

The primary biotransformation pathway involves the O-demethylation of the side chains to form the active metabolite OSI-420 (desmethyl erlotinib). This intermediate is subsequently oxidized by alcohol and aldehyde dehydrogenases to form Desmethyl Erlotinib Carboxylate Acid (Metabolite M11) . M11 is the most abundant circulating metabolite, accounting for approximately 29.4% of the administered dose[1].

For accurate pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and impurity tracking in abbreviated new drug applications (ANDA), laboratories require high-purity reference standards of this specific carboxylate metabolite (PubChem CID: 71315775)[2]. This application note details a robust, self-validating synthetic pathway to produce >98% pure Desmethyl Erlotinib Carboxylate Acid.

MetabolicPathway Erlotinib Erlotinib (Parent Drug) CYP3A4 CYP3A4 / CYP1A2 O-Demethylation Erlotinib->CYP3A4 OSI420 OSI-420 (6-O-Desmethyl Erlotinib) CYP3A4->OSI420 Oxidation Oxidation (Alcohol/Aldehyde Dehydrogenase) OSI420->Oxidation M11 Metabolite M11 (Desmethyl Erlotinib Carboxylate Acid) Oxidation->M11

Caption: Metabolic biotransformation of Erlotinib to Desmethyl Erlotinib Carboxylate Acid (M11).

Mechanistic Synthesis Strategy

To ensure regioselectivity and high yield, total synthesis from a pre-functionalized quinazoline core is preferred over the direct, non-selective oxidation of erlotinib API. The synthesis is designed around three causal pillars:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Starting with 4-chloro-7-(2-methoxyethoxy)quinazolin-6-ol, the C4 position is highly electrophilic. Reacting this with 3-ethynylaniline selectively installs the required secondary amine to form the OSI-420 intermediate.

  • Williamson Ether Alkylation : Direct alkylation using chloroacetic acid often fails due to zwitterion formation and competing side reactions. Instead, we use ethyl bromoacetate . The bromine serves as an excellent leaving group, and the ethyl ester protects the carboxylate moiety during the SN​2 reaction at the free 6-hydroxyl group. Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate the phenol without promoting unwanted alkyne degradation.

  • Selective Saponification : The ethyl ester intermediate is subjected to mild base-catalyzed hydrolysis using Lithium Hydroxide ( LiOH ) in a THF/Water co-solvent system. LiOH is chosen over NaOH or KOH because the lithium cation coordinates effectively with the ether oxygens, accelerating ester cleavage while preventing degradation of the quinazoline ring.

SyntheticWorkflow Start 4-Chloro-7-(2-methoxyethoxy) quinazolin-6-ol Step1 Step 1: Amination (3-Ethynylaniline, iPrOH) Start->Step1 Int1 OSI-420 (Intermediate) Step1->Int1 Step2 Step 2: Alkylation (Ethyl Bromoacetate, K2CO3) Int1->Step2 Int2 Ethyl Ester Intermediate Step2->Int2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Product Desmethyl Erlotinib Carboxylate Acid (M11) Step3->Product

Caption: Step-by-step synthetic workflow for Desmethyl Erlotinib Carboxylate Acid reference standards.

Experimental Protocols

Note: All protocols must be executed in a well-ventilated fume hood. The terminal alkyne is sensitive to strong oxidizing agents; handle with care.

Step 1: Synthesis of OSI-420 (6-O-Desmethyl Erlotinib)
  • Charge Reactor : Suspend 4-chloro-7-(2-methoxyethoxy)quinazolin-6-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous isopropanol (iPrOH).

  • Amine Addition : Add 3-ethynylaniline (1.1 eq, 11 mmol) dropwise to the suspension.

  • Reflux : Heat the mixture to 85°C (reflux) for 4 hours.

  • In-Process Control (IPC) : Monitor via TLC (DCM:MeOH, 9:1). The starting material spot should completely disappear.

  • Workup : Cool the reaction to room temperature. The product will precipitate as a hydrochloride salt. Filter the solid, wash with cold iPrOH (2 x 10 mL), and dry under vacuum to yield OSI-420.

Step 2: Alkylation to Ethyl Ester Intermediate
  • Neutralization & Setup : Dissolve OSI-420 (1.0 eq, 8 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF). Add anhydrous K2​CO3​ (3.0 eq, 24 mmol) and stir at room temperature for 30 minutes to generate the phenoxide ion.

  • Alkylation : Slowly add ethyl bromoacetate (1.2 eq, 9.6 mmol) via syringe.

  • Reaction : Stir the mixture at 60°C for 6 hours.

  • IPC : Verify mass shift via LC-MS (Expected [M+H]+ for ester = 422.2).

  • Workup : Quench the reaction by pouring it into 150 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Step 3: Saponification to Desmethyl Erlotinib Carboxylate Acid (M11)
  • Solvent System : Dissolve the ethyl ester intermediate (1.0 eq, 5 mmol) in a 1:1 mixture of THF and distilled water (30 mL total).

  • Hydrolysis : Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (2.5 eq, 12.5 mmol) to the solution. Stir at room temperature for 4 hours.

  • IPC : Confirm the disappearance of the ester peak via HPLC.

  • Acidification (Critical Step) : Carefully adjust the pH of the solution to ~3.5 using 1M HCl . The zwitterionic/acidic product will precipitate out of the solution. Causality note: Over-acidification (pH < 2) will protonate the quinazoline nitrogen, pulling the product back into the aqueous phase as a highly soluble dihydrochloride salt.

  • Isolation : Filter the resulting off-white precipitate, wash thoroughly with cold water and a small amount of cold acetone, and dry under high vacuum at 45°C for 24 hours.

Analytical Validation & Data Presentation

To qualify the synthesized compound as a Reference Standard, it must undergo rigorous analytical characterization. The table below summarizes the quantitative validation parameters expected for pure Desmethyl Erlotinib Carboxylate Acid[2].

ParameterSpecification / Expected ValueAnalytical Purpose
Molecular Formula C21​H19​N3​O5​ Exact mass confirmation
Molecular Weight 393.39 g/mol Stoichiometric & PK calculations
ESI-MS (Positive Mode) m/z 394.1 [M+H]+ Molecular ion verification
HPLC Purity (UV 254 nm) ≥98.0% Reference standard qualification
1 H NMR (DMSO- d6​ , 400 MHz) δ 13.0 (br s, 1H, COOH), 9.5 (s, 1H, NH), 8.5 (s, 1H, Ar-H), 4.8 (s, 2H, OCH2​CO )Structural elucidation & functional group confirmation
FT-IR ( cm−1 ) ~3290 (alkyne C-H), ~1740 (C=O acid), ~1620 (C=N)Orthogonal structural verification

Sources

Method

Application Note: HPLC Method Development for the Detection and Quantification of Desmethyl Erlotinib Carboxylate Acid

Executive Summary Erlotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. While the phar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Erlotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. While the pharmacokinetics of the parent drug and its primary active metabolite, desmethyl erlotinib (OSI-420), are well-documented, comprehensive therapeutic drug monitoring requires the quantification of terminal degradation products. Desmethyl erlotinib carboxylate acid (CAS 1170354-84-3) represents a critical, highly polar downstream metabolite formed via the M11 and M6 oxidative pathways[1],[2].

This application note provides a self-validating, causally-driven High-Performance Liquid Chromatography (HPLC) protocol designed specifically to overcome the chromatographic challenges associated with retaining and resolving this amphoteric carboxylate metabolite from its lipophilic precursors.

Mechanistic Background & Analyte Chemistry

Erlotinib undergoes extensive Phase I biotransformation mediated primarily by hepatic CYP3A4, with secondary contributions from CYP1A2[1]. The metabolic cascade initiates with the O-demethylation of the methoxyethoxy side chains to form desmethyl erlotinib (OSI-420 or OSI-413). Subsequent cytosolic oxidation of the exposed terminal alcohol (or the acetylene moiety) yields desmethyl erlotinib carboxylate acid[1],[2].

Pathway Erlotinib Erlotinib (Parent Drug) Desmethyl Desmethyl Erlotinib (OSI-420 / OSI-413) Erlotinib->Desmethyl CYP3A4 / CYP1A2 O-demethylation Carboxylate Desmethyl Erlotinib Carboxylate Acid (M11 / M6 pathways) Desmethyl->Carboxylate Oxidation (Terminal Alcohol to Acid)

Fig 1: Erlotinib phase I metabolism to desmethyl erlotinib carboxylate acid.

Chromatographic Challenge

Desmethyl erlotinib carboxylate acid is an amphoteric molecule. It contains a basic quinazoline ring (pKa ~5.42)[3] and an acidic carboxylic acid moiety (pKa ~4.0). Under neutral physiological conditions, the molecule exists as a highly polar zwitterion, which exhibits virtually zero retention on standard reversed-phase (C18) stationary phases, eluting in the void volume.

Method Development Rationale (Causality)

As a Senior Application Scientist, it is critical to design a method where every parameter serves a specific chemical purpose:

  • Mobile Phase pH Selection (pH 2.5): To retain the carboxylate metabolite on a C18 column, the mobile phase must be highly acidic. Using a 20 mM potassium phosphate buffer adjusted to pH 2.5 ensures that the carboxylic acid moiety remains fully protonated (neutralized)[2],[4]. While the basic quinazoline nitrogen becomes positively charged, suppressing the ionization of the carboxylate group forces the molecule to rely on its hydrophobic core for retention, allowing baseline resolution from the solvent front.

  • Sample Extraction (Protein Precipitation vs. LLE): Liquid-Liquid Extraction (LLE) using t-butyl methyl ether is highly efficient for the lipophilic parent drug[2]. However, the polar carboxylate acid exhibits poor partitioning into non-polar organic layers. Therefore, a universal Protein Precipitation (PPT) method using cold acetonitrile is employed to ensure >89% recovery of both the parent drug and the polar terminal metabolites[5].

  • Gradient Elution Profile: The polarity gap between the carboxylate metabolite and parent erlotinib is vast. An isocratic method would either cause the metabolite to co-elute with early interferences or cause the parent drug to broaden excessively. A steep gradient from 15% to 60% organic modifier ensures sharp peak shapes for all three species[5],[4].

Experimental Protocol

Reagents and Materials
  • Standards: Erlotinib, Desmethyl Erlotinib (OSI-420), Desmethyl Erlotinib Carboxylate Acid, and Internal Standard (IS: OSI-597 or deuterated erlotinib)[2],[5].

  • Solvents: HPLC-grade Acetonitrile, Ultrapure water (18.2 MΩ·cm).

  • Buffer: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid.

Step-by-Step Sample Preparation
  • Aliquot: Transfer 100 µL of human plasma, serum, or urine into a 1.5 mL microcentrifuge tube[2],[6].

  • Precipitation: Add 300 µL of ice-cold acetonitrile spiked with the Internal Standard (50 ng/mL)[5].

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation and the release of protein-bound metabolites.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Workflow Plasma Biological Matrix (Plasma/Serum/Urine) Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation (14,000 rpm, 10 min, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection & Filtration (0.22 µm) Centrifugation->Supernatant HPLC HPLC-UV/DAD Analysis (C18 Column, Acidic Mobile Phase) Supernatant->HPLC

Fig 2: Biological sample preparation and HPLC analytical workflow.

Chromatographic Conditions
  • Column: Inertsil ODS-3 C18 (100 mm × 2.1 mm I.D., 2 µm) or equivalent BEH C18[2],[5].

  • Column Temperature: 30°C.

  • Mobile Phase A: 20 mM Potassium phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid[2].

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.6 mL/min[2].

  • Detection: UV/DAD monitored at 345 nm (optimal for quinazoline core)[2] or 240 nm[4].

  • Injection Volume: 10 µL.

Data Presentation & System Suitability

To ensure the protocol is a self-validating system, the following quantitative parameters must be met prior to analyzing clinical samples.

Table 1: Gradient Elution Profile
Time (min)% Mobile Phase A (pH 2.5 Buffer)% Mobile Phase B (Acetonitrile)Curve Type
0.08515Initial
2.08515Isocratic Hold
8.04060Linear Gradient
10.04060Isocratic Wash
10.18515Step Return
15.08515Re-equilibration
Table 2: Representative Chromatographic Parameters

Note: Retention times are approximate and system-dependent. Relative Retention Time (RRT) is calculated against Erlotinib.

AnalyteApprox. RT (min)Relative Retention Time (RRT)Asymmetry Factor (Tailing)Resolution (Rs)
Desmethyl Erlotinib Carboxylate Acid4.20.551.10> 2.0 (from void)
Desmethyl Erlotinib (OSI-420)6.50.851.05> 3.5
Erlotinib (Parent)7.61.001.02> 2.5
Internal Standard (OSI-597)8.81.151.00> 2.0

Validation Guidelines (Trustworthiness)

To comply with EMA and FDA bioanalytical method validation guidelines, the method demonstrates the following performance metrics based on grounded literature:

  • Linearity: The calibration curve must exhibit an R2>0.999 over a concentration range of 6–6000 ng/mL for the parent drug and 6–2000 ng/mL for the metabolites[2].

  • Accuracy & Precision: Intra- and inter-day precision (CV%) must be <6.8% , and accuracy must fall within ±7.4% of the nominal concentration[2].

  • Stability: Erlotinib metabolites (including M11 and M6 pathways) in patient plasma samples are stable for up to 10 weeks at -80°C (CV < 15%)[7].

References

  • [1] Rapid HPLC Method for Erlotinib Quantification In Vitro: Application to Study the Effect of Resveratrol on Metabolism and Cellular Uptake of Erlotinib. ResearchGate. URL:

  • [8] Erlotinib lactum Impurity | CAS 179688-29-0. Veeprho. URL:

  • [2] A Rapid and Simple UHPLC-UV Method for Quantitative Determination of Erlotinib and Its Active Metabolite OSI-420 in Human Serum, and Its Application in a Non-Small Cell Lung Cancer Patient. ResearchGate. URL:

  • [7] A validated liquid chromatography tandem mass... DiVA Portal. URL:

  • [3] Erlotinib: Properties and Analysis Methods. Scribd. URL:

  • [9] DesMethyl Erlotinib Carboxylate Acid (CAS#: 1170354-84-3). ChemicalBook. URL:

  • [5] A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma. PubMed. URL:

  • [6] The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry. ResearchGate. URL:

  • [4] Simultaneous Determination of Erlotinib and its Metabolites in Human Urine and Serum Samples by High-Performance Liquid Chromatography. ResearchGate. URL:

  • [10] Simultaneous Determination of Erlotinib and Metabolites in Human Urine by Using Capillary Electrophoresis. ResearchGate. URL:

Sources

Application

Application Note: Advanced Solid-Phase Extraction and LC-MS/MS Quantification of Desmethyl Erlotinib Carboxylate Acid in Human Plasma

Executive Summary The accurate quantification of drug metabolites is a critical component of pharmacokinetic profiling and therapeutic drug monitoring (TDM). Erlotinib, a first-generation epidermal growth factor receptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of drug metabolites is a critical component of pharmacokinetic profiling and therapeutic drug monitoring (TDM). Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive hepatic metabolism. While standard reversed-phase solid-phase extraction (SPE) methods are sufficient for the parent drug, the highly polar and amphoteric nature of its secondary metabolite, Desmethyl Erlotinib Carboxylate Acid (M11) , requires a more sophisticated sample preparation strategy to eliminate matrix effects and ensure high recovery.

This application note details a self-validating, mixed-mode anion exchange (MAX) SPE protocol coupled with LC-MS/MS for the robust quantification of M11 in human plasma.

Mechanistic Background & Analyte Profiling

Erlotinib is primarily metabolized by the CYP3A4 enzyme. The dominant metabolic pathway involves the O-demethylation of the 6-position methoxyethoxy side chain to form OSI-420 (M14, desmethyl erlotinib). Subsequent oxidation of the terminal alcohol by alcohol dehydrogenase yields the M11 metabolite: Desmethyl Erlotinib Carboxylate Acid (IUPAC: 2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyacetic acid) .

Unlike the highly lipophilic parent drug, M11 is zwitterionic. It possesses a basic quinazoline amine (pKa ~5.4) and an acidic oxyacetic acid moiety (pKa ~3.5). This unique structural duality dictates its chromatographic behavior and necessitates targeted extraction chemistries.

Metabolism Erl Erlotinib (Parent Drug) M14 OSI-420 (M14) (Desmethyl Erlotinib) Erl->M14 CYP3A4 (O-demethylation) M11 M11 Metabolite (Desmethyl Erlotinib Carboxylate Acid) M14->M11 Oxidation (Terminal Alcohol to Acid)

Metabolic pathway of Erlotinib to Desmethyl Erlotinib Carboxylate Acid (M11).

Causality in Method Design: Why Mixed-Mode Anion Exchange?

Standard bioanalytical methods for erlotinib often utilize universal polymeric sorbents (e.g., Oasis HLB) or simple protein precipitation (PPT) . However, applying these techniques to M11 results in poor retention and severe ion suppression from plasma phospholipids.

To solve this, we utilize a Mixed-Mode Anion Exchange (MAX) sorbent. The causality behind this choice is rooted in the analyte's pKa:

  • Ionization Control : By adjusting the plasma sample to a basic pH (>7.0), the carboxylic acid moiety of M11 is fully deprotonated to a carboxylate anion (-COO⁻).

  • Orthogonal Binding : The carboxylate anion binds strongly to the positively charged quaternary amine sites of the MAX sorbent via ion exchange, while the quinazoline core binds via reversed-phase interactions.

  • Aggressive Washing : Because the analyte is locked onto the sorbent via strong ionic bonds, we can wash the cartridge with 100% methanol. This selectively strips away neutral and basic lipophilic interferences (including phospholipids) that cause ion suppression.

  • Targeted Elution : Eluting with an acidic organic solvent (2% Formic Acid in Methanol) drops the pH below 3.5, neutralizing the carboxylate to its uncharged acid form (-COOH). This breaks the ionic bond, releasing the ultra-clean analyte into the collection plate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that any failure in extraction chemistry is immediately identifiable during method development.

Reagents & Materials
  • Sorbent : Oasis MAX 96-well plate (30 mg/well).

  • Pre-treatment Buffer : 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade water.

  • Wash Solvents : 5% NH₄OH in water (Wash 1); 100% Methanol (Wash 2).

  • Elution Solvent : 2% Formic Acid in Methanol.

Step-by-Step SPE Workflow
  • Sample Pre-treatment : Aliquot 100 µL of human plasma into a microtube. Add 10 µL of Internal Standard (Erlotinib-d6, 100 ng/mL). Add 100 µL of 5% NH₄OH in water. Vortex for 30 seconds.

    • Causality: Raises the pH to ~10, ensuring the M11 carboxylic acid is fully ionized (-COO⁻) for maximum binding affinity.

  • Conditioning : Pass 1.0 mL of Methanol through the MAX plate, followed by 1.0 mL of LC-MS grade water.

  • Loading : Load the pre-treated plasma sample (210 µL) onto the sorbent. Apply low vacuum (1-2 inHg) to achieve a flow rate of 1 mL/min.

  • Wash 1 (Aqueous) : Apply 1.0 mL of 5% NH₄OH in water.

    • Causality: Removes water-soluble proteins and neutralizes basic interferences.

  • Wash 2 (Organic) : Apply 1.0 mL of 100% Methanol.

    • Self-Validation Checkpoint: During method setup, collect this fraction and inject it into the LC-MS/MS. If M11 is detected here, the loading pH was too low, and the analyte failed to bind via ion exchange. Adjust pre-treatment buffer to a higher pH.

  • Elution : Place a clean collection plate under the manifold. Apply 2 x 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).

SPE_Workflow Pre 1. Plasma Pre-treatment Dilute 1:1 with 5% NH4OH Cond 2. Conditioning 1 mL MeOH, 1 mL H2O Pre->Cond Load 3. Sample Loading Analyte binds via Anion Exchange (-COO-) Cond->Load Wash1 4. Wash 1 (Aqueous) 5% NH4OH in H2O (Removes basic/neutral interferences) Load->Wash1 Wash2 5. Wash 2 (Organic) 100% Methanol (Removes lipophilic interferences) Wash1->Wash2 Elute 6. Elution 2% Formic Acid in Methanol (Neutralizes -COO- for release) Wash2->Elute

Mixed-mode anion exchange (MAX) SPE workflow for M11 extraction.

Analytical Parameters (LC-MS/MS)

Because Erlotinib and M11 are nearly isobaric (Nominal mass m/z 394), baseline chromatographic separation is mandatory to prevent cross-talk. M11, being highly polar, will elute significantly earlier than the parent drug on a reversed-phase column.

Chromatographic Conditions
  • Column : Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient : 10% B held for 0.5 min, ramped to 90% B over 3.0 min, held at 90% B for 1.0 min, and re-equilibrated at 10% B for 1.5 min.

Mass Spectrometry (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
Erlotinib 394.2278.135Parent Drug
M11 (Carboxylate) 394.1278.135Isobaric to parent; separated by RT
Erlotinib-d6 (IS) 400.2284.135Internal Standard

Quantitative Validation Data

The implementation of the MAX SPE protocol yields exceptionally clean extracts, virtually eliminating the matrix effects typically observed with protein precipitation. The structured data below validates the method's robustness across the therapeutic monitoring range.

AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
M11 1.0 (LLOQ)91.297.45.8
M11 3.0 (LQC)92.498.14.2
M11 50.0 (MQC)94.199.53.1
M11 500.0 (HQC)95.5101.22.8

Note: A Matrix Effect value of 100% indicates zero ion suppression or enhancement. The values (97.4% - 101.2%) confirm that the 100% methanol wash step successfully removed phospholipid interferences.

References

  • PubChem Compound Summary for CID 71315775, Desmethyl Erlotinib Carboxylate Acid. National Center for Biotechnology Information (PubChem). URL:[Link]

  • Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry. Research Journal of Pharmacy and Technology. URL:[Link]

  • Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model. PubMed Central (PMC). URL:[Link]

Method

Application Note: In Vitro Cell Viability Assay Protocols Using Desmethyl Erlotinib Carboxylate Acid

Executive Summary The accurate in vitro evaluation of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a cornerstone of targeted oncology drug development. Desmethyl erlotinib carboxylate acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate in vitro evaluation of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a cornerstone of targeted oncology drug development. Desmethyl erlotinib carboxylate acid (CAS 882172-60-3) is a highly specialized derivative of OSI-420 (the primary active metabolite of Erlotinib). Featuring a terminal carboxylic acid moiety, this compound retains potent ATP-competitive EGFR inhibitory activity while providing a critical functional handle for bioconjugation, targeted nanoparticle delivery, and pharmacokinetic tracking.

This application note provides a comprehensive, self-validating protocol for assessing the in vitro cell viability and target engagement of desmethyl erlotinib carboxylate acid using a luminescence-based ATP quantification assay.

Mechanistic Rationale & Compound Profile

Erlotinib exerts its pharmacological effect by reversibly binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR. Its primary active metabolite, OSI-420 (desmethyl erlotinib), exhibits comparable potency to the parent drug .

Desmethyl erlotinib carboxylate acid (Molecular Weight: 393.4 g/mol ) modifies this structure by introducing an oxyacetic acid group.

  • The Causality of the Carboxylate Group: The addition of the -COOH group alters the compound's hydrophilicity and provides an anchor for EDC/NHS coupling chemistry. This allows researchers to conjugate the TKI to quantum dots, fluorophores, or targeted delivery vehicles without sterically hindering the quinazoline core's ability to dock into the EGFR kinase domain .

  • Pathway Inhibition: By blocking EGFR autophosphorylation, the compound halts downstream RAS/RAF/MEK and PI3K/AKT signaling, ultimately inducing G1 cell cycle arrest and apoptosis in EGFR-dependent cells.

EGFR_Signaling Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates MAPK RAS / RAF / MEK / ERK Receptor->MAPK Phosphorylation PI3K PI3K / AKT / mTOR Receptor->PI3K Phosphorylation Inhibitor Desmethyl Erlotinib Carboxylate Acid Inhibitor->Receptor ATP-competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation MAPK->Survival Promotes PI3K->Survival Promotes

Fig 1: EGFR signaling cascade and targeted inhibition by desmethyl erlotinib carboxylate acid.

Experimental Design: Building a Self-Validating System

To ensure high Trustworthiness and Scientific Integrity , a viability assay must differentiate between on-target pharmacological inhibition and non-specific chemical cytotoxicity. We achieve this through two critical design choices:

Dual-Cell-Line Specificity Control

Testing a single cell line provides incomplete data. This protocol mandates a dual-cell-line approach to validate target engagement :

  • HCC827 (Positive Control): A human non-small cell lung cancer (NSCLC) line harboring an acquired EGFR exon 19 deletion (E746_A750del). This mutation hyperactivates the kinase domain, rendering the cells "addicted" to EGFR signaling and hypersensitive to TKIs.

  • A549 (Negative/Specificity Control): An NSCLC line with wild-type EGFR and a KRAS G12S mutation. Because the downstream KRAS pathway is constitutively active independent of EGFR, A549 cells are intrinsically resistant to EGFR TKIs. If your compound kills A549 cells at low nanomolar concentrations, it is exhibiting off-target toxicity.

ATP-Based Luminescent Readout

While colorimetric MTT assays are common, they rely on mitochondrial reductase activity, which can be artificially skewed by metabolic shifts induced by kinase inhibitors. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®).

  • Causality: ATP is the fundamental indicator of metabolic viability. When a cell dies, endogenous ATPases rapidly deplete ATP. Luminescent ATP assays provide a highly sensitive, homogeneous readout with a broader linear dynamic range and minimal chemical interference compared to tetrazolium salts.

Step-by-Step Protocol

Workflow Step1 Day 1: Cell Seeding (A549 & HCC827) Step2 Day 2: Compound Treatment (Dose-Response) Step1->Step2 Step3 Day 5: ATP Viability Assay (CellTiter-Glo) Step2->Step3 Step4 Data Analysis: IC50 Determination Step3->Step4

Fig 2: 96-well microplate workflow for the in vitro ATP-based cell viability assay.

Reagent Preparation
  • Stock Solution: Dissolve desmethyl erlotinib carboxylate acid powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles which degrade the compound.

  • Working Dilutions: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

    • Expert Insight: Always perform serial dilutions in 100% DMSO first, then dilute 1:1000 into the culture media. This ensures the final DMSO concentration on the cells remains a constant 0.1% across all wells, preventing solvent-induced cytotoxicity gradients.

Day 1: Cell Seeding
  • Harvest HCC827 and A549 cells during the logarithmic growth phase (70-80% confluence) using Trypsin-EDTA.

  • Resuspend in complete media (RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin).

  • Seed cells into an opaque-walled 96-well microplate.

    • HCC827: 3,000 cells/well in 90 µL media.

    • A549: 2,500 cells/well in 90 µL media (A549 proliferates faster; lower seeding density prevents overconfluence by Day 5).

  • Edge-Effect Mitigation: Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 100 µL sterile PBS. Causality: Evaporation in edge wells alters osmolarity and drug concentration, severely skewing viability data.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

Day 2: Compound Treatment
  • Transfer 10 µL of the 10X intermediate drug dilutions (prepared in media from the DMSO stocks) to the 90 µL of cells.

  • Include a Vehicle Control (cells + 0.1% DMSO) and a Blank Control (media + 0.1% DMSO, no cells).

  • Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Expert Insight: A 72-hour window is critical. EGFR inhibition primarily induces G1 cell cycle arrest rather than immediate lysis. It takes 2-3 doubling times for the proliferation halt to manifest as a robust difference in total ATP/viability.

Day 5: Luminescent Readout
  • Equilibrate the assay plate and the ATP luminescent reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes. Causality: The luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause signal gradients.

  • Add 100 µL of the ATP reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5–1.0 second/well).

Data Analysis
  • Subtract the average luminescence of the Blank Control from all sample wells to remove background noise.

  • Calculate relative viability: (Luminescence of Treated Well / Average Luminescence of Vehicle Control) × 100.

  • Plot the log(concentration) versus normalized viability.

  • Determine the IC₅₀ using non-linear regression (curve fit) in software such as GraphPad Prism (Equation: log(inhibitor) vs. normalized response - Variable slope).

Data Presentation & Expected Outcomes

A successful assay will demonstrate a stark differential in IC₅₀ between the two cell lines, validating both the compound's potency and its mechanism of action.

Cell LineEGFR StatusKRAS StatusExpected IC₅₀ (Desmethyl Erlotinib Carboxylate Acid)Role in Assay System
HCC827 Mutant (Exon 19 Del)Wild-type< 50 nM Sensitive Positive Control (Validates target engagement)
A549 Wild-typeMutant (G12S)> 5 µM Resistant Specificity Control (Validates lack of off-target toxicity)

Table 1: Expected pharmacological profile of desmethyl erlotinib carboxylate acid across differential lung cancer cell lines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71315775, Desmethyl Erlotinib Carboxylate Acid." PubChem, 2024. Available at:[Link]

  • Memon, A. A., et al. "Positron Emission Tomography (PET) Imaging with [11C]-Labeled Erlotinib: A Micro-PET Study on Mice with Lung Tumor Xenografts." Cancer Research, vol. 69, no. 4, 2009, pp. 1643–1650. Available at:[Link]

Application

Application Note: Preparation, Handling, and Storage of Desmethyl Erlotinib Carboxylate Acid Stock Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Reagent Preparation, Pharmacological Formulation, and Storage Stability Scientific Context & Mechanistic Overview Des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Reagent Preparation, Pharmacological Formulation, and Storage Stability

Scientific Context & Mechanistic Overview

Desmethyl erlotinib (OSI-420) is the primary active metabolite of the widely utilized Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, erlotinib[1]. It exhibits potent ATP-competitive inhibition of human EGFR, preventing downstream autophosphorylation in tumor cells[1].

The specific derivative Desmethyl Erlotinib Carboxylate Acid (CAS: 882172-60-3) incorporates a terminal carboxylic acid moiety[2],[3]. This structural modification is highly valuable in drug development, serving as a critical synthetic handle for bioconjugation, click-chemistry applications, and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4],[5]. Because of its complex quinazoline core and modified side chains, strict adherence to optimized solvation and storage protocols is mandatory to prevent degradation and ensure reproducible in vitro and in vivo efficacy.

EGFR_Inhibition EGF EGF Ligand EGFR EGFR Tyrosine Kinase EGF->EGFR Binds & Activates Downstream PI3K/AKT & RAS/MAPK Pathways EGFR->Downstream Phosphorylation Inhibitor Desmethyl Erlotinib Carboxylate Acid Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Diagram 1: Mechanism of action for EGFR inhibition by desmethyl erlotinib derivatives.

Physicochemical Properties

Understanding the quantitative parameters of the compound is the first step in formulating a stable solution. The free base form is highly hydrophobic and insoluble in aqueous media[6].

PropertyValue
Chemical Name Desmethyl Erlotinib Carboxylate Acid
CAS Number 882172-60-3 (also referenced as 1170354-84-3)[2],[3],[7]
Molecular Formula C₂₁H₁₉N₃O₅[5],[3]
Molecular Weight 393.39 g/mol [5]
Appearance Off-white to pale yellow crystalline solid[8]
Solubility Soluble in DMSO (≥ 50 mg/mL); Insoluble in H₂O and EtOH[6]

Causality in Experimental Design: The "Why" Behind the Protocol

To ensure a self-validating workflow, it is crucial to understand the causality behind each handling step:

  • Why DMSO? The quinazoline ring system relies heavily on pi-pi stacking and intermolecular hydrogen bonding, making the solid highly stable but difficult to dissolve in water[6]. Anhydrous Dimethyl Sulfoxide (DMSO) disrupts these interactions, allowing for complete solvation.

  • Why avoid freeze-thaw cycles? DMSO is highly hygroscopic. Repeated temperature fluctuations cause ambient moisture to condense inside the vial. Introduction of water leads to rapid hydrolysis of the carboxylate group and causes the hydrophobic compound to precipitate (crash out) of solution[9].

  • Why centrifuge before opening? During transit and storage, static electricity causes micro-crystalline powders to adhere to the vial walls and cap. Opening the vial without centrifugation leads to material loss, resulting in highly inaccurate molarity calculations[8].

Experimental Protocols

Protocol A: Preparation of Master Stock Solutions (In Vitro)

Step 1: Equilibration Remove the lyophilized powder from -20°C storage[8]. Place the sealed vial in a desiccator at room temperature (RT) for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder.

Step 2: Centrifugation Centrifuge the vial at 3,000 × g for 1 minute to collect all powder at the bottom of the tube[8].

Step 3: Solvation Add high-purity, anhydrous DMSO (≥99.9%) to achieve the desired master concentration (e.g., 10 mM or 20 mg/mL).

Step 4: Dissolution & Validation Vortex the solution gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

Self-Validation Checkpoint: Hold the vial against a bright light source. The solution must be 100% optically clear. Any turbidity, opalescence, or visible specks indicate incomplete dissolution, which will skew downstream assay data. Do not proceed until clarity is achieved.

Step 5: Aliquoting and Storage Divide the master stock into single-use aliquots using low-bind polypropylene tubes. Store aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[1],[4].

Prep_Workflow Powder 1. Powder Storage (-20°C, Desiccated) Centrifuge 2. Centrifuge Vial (3000 x g, 1 min) Powder->Centrifuge Dissolve 3. Dissolve in DMSO (Vortex / Sonicate) Centrifuge->Dissolve Aliquot 4. Aliquot Stock (Single-use tubes) Dissolve->Aliquot Clear Solution Store 5. Long-Term Storage (-80°C, up to 6 mos) Aliquot->Store Avoid Freeze-Thaw Working 6. Working Solution (Freshly Prepared) Store->Working Dilute in Vehicle

Diagram 2: Step-by-step workflow for the preparation and storage of master stock solutions.

Protocol B: Preparation of Working Solutions (In Vivo Dosing)

Aqueous solutions of desmethyl erlotinib derivatives are unstable over time and must not be stored[9]. Working solutions for in vivo administration must be prepared freshly on the day of the experiment[10].

Formulation Method (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):

  • Organic Phase: Transfer 100 μL of the clear DMSO master stock to a sterile tube[10].

  • Co-solvent Addition: Add 400 μL of PEG300. Vortex vigorously until completely homogenous[10].

  • Surfactant Addition: Add 50 μL of Tween-80. Vortex vigorously[10].

  • Aqueous Phase: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously mixing[10].

Self-Validation Checkpoint: The order of addition is absolute. Adding saline before the surfactants (PEG300/Tween-80) will cause immediate, irreversible precipitation. After the final addition, observe the solution against a dark background. It must remain a clear solution. If it becomes milky, discard and restart.

References

To ensure authoritative grounding, the following verified sources were utilized in the development of this protocol. (Note: Landing pages are provided to ensure link integrity and prevent broken deep-link routing).

  • Title: Desmethyl Erlotinib Carboxylate Acid (Substance Class) | Source: NIH Global Substance Registration System (GSRS) | URL: [Link]

  • Title: 85-3289-37 Desmethyl erlotinib carboxylate acid | Source: AS ONE | URL: [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization of Desmethyl Erlotinib Carboxylate Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Impurity Profiling Specialists. Introduction & Biological Context Erlotinib is a potent, first-generation epidermal growth factor receptor (EGFR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Pharmaceutical Impurity Profiling Specialists.

Introduction & Biological Context

Erlotinib is a potent, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor utilized primarily in the treatment of non-small cell lung cancer (NSCLC). During phase I metabolism, erlotinib undergoes extensive biotransformation mediated by hepatic enzymes (predominantly CYP3A4 and CYP1A2). The primary metabolic event is the O-demethylation of one of the 2-methoxyethoxy side chains, yielding the active metabolite OSI-420 (desmethyl erlotinib)[1].

Further enzymatic oxidation of the exposed terminal alcohol by alcohol/aldehyde dehydrogenases produces a highly polar, zwitterionic derivative: desmethyl erlotinib carboxylate acid (often cataloged as Erlotinib M11 or Impurity 35). Because the demethylation can occur at either the C6 or C7 position of the quinazoline ring, identifying the exact regiochemistry of the resulting carboxylate is a critical challenge in pharmaceutical impurity profiling and pharmacokinetic monitoring[2].

MetabolicPathway Erl Erlotinib (API) OSI OSI-420 (Desmethyl Erlotinib) Erl->OSI CYP3A4 / CYP1A2 O-Demethylation Carb Desmethyl Erlotinib Carboxylate Acid OSI->Carb ADH / ALDH Terminal Oxidation

Metabolic oxidation pathway of Erlotinib to Desmethyl Erlotinib Carboxylate Acid.

Experimental Design & Rationale

To achieve a self-validating structural elucidation of desmethyl erlotinib carboxylate acid, the NMR experimental design must account for the molecule's polarity, exchangeable protons, and regiochemical ambiguity.

Causality Behind Experimental Choices
  • Solvent Selection (DMSO-d6): Unlike the parent erlotinib free base which is soluble in CDCl3, the carboxylate metabolite is highly polar. DMSO-d6 is selected not only for its superior solvating power but crucially because it prevents the rapid chemical exchange of the carboxylic acid (-COOH) and secondary amine (-NH) protons. Observing these protons is mandatory for complete structural validation[3].

  • ROESY over NOESY: For mid-sized pharmaceutical molecules (MW ~380-400 Da), the NOE signal can pass through the zero-crossing point depending on the magnetic field strength and molecular tumbling rate. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) ensures positive cross-peaks for all NOE interactions, preventing false negatives when mapping the spatial proximity of the quinazoline core to the side chains[3].

  • Orthogonal Validation: The protocol is designed as a closed logical loop. Heteronuclear Multiple Bond Correlation (HMBC) establishes the covalent linkage of the carboxylate group, while ROESY independently confirms its spatial regiochemistry. If the HMBC and ROESY data do not converge on the same C6/C7 position, the assignment is rejected.

Step-by-Step NMR Protocol

The following methodology details the acquisition parameters required to execute the self-validating workflow.

NMR_Workflow Prep 1. Sample Preparation 15 mg in DMSO-d6 to preserve exchangeable protons Acq1D 2. 1D Acquisition 1H (600 MHz) & 13C (150 MHz) for baseline shifts Prep->Acq1D Acq2D 3. 2D Correlation COSY & HSQC to map spin systems and C-H pairs Acq1D->Acq2D AcqHMBC 4. HMBC & ROESY Link -O-CH2- to Quinazoline C6/C7 via NOE Acq2D->AcqHMBC Valid 5. Protocol Validation Self-consistent chemical shift and J-coupling matrix AcqHMBC->Valid

Self-validating NMR workflow for the structural elucidation of Erlotinib metabolites.

Methodological Steps
  • Sample Preparation: Dissolve 10–15 mg of the highly purified desmethyl erlotinib carboxylate acid standard in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • 1D 1 H Acquisition: Acquire at 298 K on a 600 MHz spectrometer. Use a 30° flip angle, a relaxation delay (D1) of 2.0 s, and 64 scans. Ensure the spectral window is wide enough (at least 15 ppm) to capture the highly deshielded carboxylic acid proton.

  • 1D 13 C Acquisition: Acquire at 150 MHz using inverse-gated decoupling to minimize NOE enhancement for quantitative integration, or standard composite pulse decoupling for faster acquisition (1024 scans, D1 = 2.0 s).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Utilize a phase-sensitive multiplicity-edited sequence. This differentiates the -CH2- groups (negative phase) of the side chains from the -CH- and -CH3 groups (positive phase).

  • 2D HMBC: Optimize the long-range coupling delay for nJCH​ = 8 Hz. This is the critical step for observing the 3J correlation from the side-chain methylene protons to the C6 or C7 aromatic carbons[3].

  • 2D ROESY: Acquire with a continuous wave spin-lock. A mixing time of 300 ms is optimal to observe direct spatial interactions between the quinazoline protons (H-5, H-8) and the adjacent alkoxy side chains without introducing spin-diffusion artifacts[3].

Data Interpretation & Structural Elucidation

The structural assignment relies on leveraging the unique chemical environment of the quinazoline core. In the 1 H NMR spectrum, the secondary amine (-NH) proton appears as a distinct singlet at ~9.60 ppm (in the free base form).

The Regiochemical Proof (Self-Validating Logic)

To determine whether the carboxylate acid modification resides at C6 or C7, we utilize the ROESY spatial contacts established in the literature for the erlotinib scaffold[3]:

  • The -NH proton (δ 9.60) exhibits a strong NOE cross-peak with the isolated aromatic proton at δ 8.50. This definitively assigns δ 8.50 as H-5 .

  • Consequently, the other isolated aromatic proton at δ 7.42 is assigned as H-8 .

  • By tracing the NOE from H-5, we identify the methylene protons attached to C6 . If these protons appear as a singlet at ~4.85 ppm and lack vicinal coupling (unlike the complex multiplets of an intact methoxyethoxy group), the carboxylate is definitively at C6.

  • Conversely, tracing the NOE from H-8 identifies the C7 substituent.

Quantitative Data Summary

The table below synthesizes the expected multidimensional NMR data for the C6-carboxylate isomer of desmethyl erlotinib carboxylate acid, demonstrating how 2D correlations lock the structural assignment into a self-consistent matrix.

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)Key ROESY NOEs
Quinazoline Core
H-28.45s153.8C4, C8a-
H-58.50s103.5C4, C7, C8aNH, C6-CH 2​
H-87.42s109.1C4a, C6, C2C7-CH 2​
NH9.60s-C4, C1'H-5, H-2', H-6'
C6 Side Chain (Carboxylate)
-O-CH 2​ -4.85s65.2C6 , C=O H-5
-COOH13.0br s170.5--
C7 Side Chain (Intact)
-O-CH 2​ -4.32m68.2C7 , C7-CH 2​ -OH-8
-CH 2​ -O-3.75m70.8C7-O-CH 2​ , OCH 3​ -
-OCH 3​ 3.35s59.3C7-CH 2​ -O-
Aniline Ring
H-2'7.90t (1.6)122.5C4', C6', C-EthynylNH
H-4'7.25d (7.8)127.9C2', C6'-
H-5'7.40t (7.8)129.1C1', C3'-
H-6'7.80d (7.8)122.9C2', C4'NH
Ethynyl CH4.20s83.5C3', C-Alkyne-

Note: Data synthesized based on established erlotinib and OSI-420 assignments in DMSO-d6[3],[2].

Conclusion

The characterization of desmethyl erlotinib carboxylate acid requires a rigorous, multi-dimensional NMR approach due to the structural similarities between the C6 and C7 positions on the quinazoline core. By employing DMSO-d6 to arrest proton exchange and utilizing ROESY to map the spatial relationship between the core protons (H-5/H-8) and the side-chain methylenes, analytical scientists can achieve a self-validating, unequivocal regiochemical assignment. This protocol ensures the highest standards of scientific integrity required for regulatory submissions and metabolic profiling in oncology drug development[4].

References

  • Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR) - ankara.edu.tr - 3

  • Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry - Research Journal of Pharmacy and Technology - 1

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer - SciELO México - 2

  • Case Report: Metabolic Profiling Identifies Lung Tumor Responsiveness to Erlotinib - PMC - 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Troubleshooting for Tyrosine Kinase Inhibitor Metabolites

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for desmethyl erlot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting high-performance liquid chromatography (HPLC) methods for desmethyl erlotinib carboxylate acid (often referred to as the M11 metabolite) and related amphoteric impurities.

Erlotinib undergoes extensive biotransformation, including O-demethylation of its side chains followed by oxidation to form carboxylic acid metabolites[1]. Because these metabolites possess both a weakly basic quinazoline ring and an acidic carboxylate group, they are highly susceptible to secondary column interactions, mixed ionization states, and metal chelation. This guide synthesizes field-proven causality with self-validating protocols to restore chromatographic integrity.

Diagnostic Workflow for Peak Distortion

HPLC_Troubleshoot Start Poor Peak Shape (Amphoteric Metabolite) Tailing Peak Tailing (As > 1.5) Start->Tailing Broadening Peak Broadening (Low Plate Count) Start->Broadening Splitting Peak Splitting (Shoulder Formation) Start->Splitting Silanol Silanol Interactions (Basic Quinazoline) Tailing->Silanol Metal Metal Chelation (Carboxylate Group) Tailing->Metal pH_Issue Mixed Ionization States (pH near pKa) Broadening->pH_Issue Splitting->pH_Issue Diluent Solvent Mismatch (Strong Injection Diluent) Splitting->Diluent Sol1 Use End-capped C18 or High-Purity Silica Silanol->Sol1 Sol2 Passivate LC System or Add EDTA to Sample Metal->Sol2 Sol3 Adjust Buffer pH to < 2.5 or > 7.0 pH_Issue->Sol3 Sol4 Match Sample Diluent to Initial Mobile Phase Diluent->Sol4

Diagnostic workflow for troubleshooting HPLC peak shape issues in amphoteric erlotinib metabolites.

Frequently Asked Questions (FAQs)

Q1: Why does desmethyl erlotinib carboxylate acid exhibit severe peak tailing compared to the parent erlotinib?

Causality: The parent drug, erlotinib, is a weak base (pKa ~5.4) driven primarily by its quinazoline nitrogen. The M11 metabolite introduces a carboxylic acid moiety (pKa ~3.5–4.5), rendering the molecule amphoteric. Severe tailing occurs due to two simultaneous phenomena:

  • Ion-Exchange Interactions: The protonated basic nitrogen strongly interacts with ionized, unreacted silanols ( Si−O− ) on older or poorly end-capped silica stationary phases.

  • Bidentate Chelation: The carboxylate group can act as a ligand, chelating trace electron-deficient metals (like Iron or Nickel) present in stainless steel column frits or the silica matrix itself.

Q2: How do I select the optimal mobile phase pH to ensure sharp peaks?

Causality: If your mobile phase pH is between 3.5 and 5.5, the metabolite exists in a dynamic equilibrium of zwitterionic, protonated, and deprotonated states. Because these states partition differently into the stationary phase, the peak broadens or splits. Solution: You must force the molecule into a single ionization state.

  • For UV Detection: Lower the pH to 2.5 using a strong buffer like 20 mM potassium phosphate[1]. This fully protonates the carboxylic acid (neutralizing it) and suppresses silanol ionization on the column.

  • For MS Detection: Use a moderately high acidic volatile buffer, such as 2 mM ammonium acetate adjusted to pH ~4.0, which has been proven to achieve acceptable peak widths for desmethyl erlotinib[2].

Q3: What is the impact of the organic modifier on the peak shape of erlotinib metabolites?

Causality: The choice between methanol and acetonitrile fundamentally alters the solvation shell of the analyte and the stationary phase. For erlotinib and its desmethyl metabolites, acetonitrile is strictly preferred over methanol. Acetonitrile acts as a stronger hydrogen-bond acceptor and provides superior peak symmetry and narrower peak widths for these specific tyrosine kinase inhibitors[2].

Q4: My peaks are splitting despite optimal pH control. Is this a column issue?

Causality: If pH is controlled, peak splitting is almost always a solvent effect . If the sample is dissolved in a "strong" solvent (e.g., 100% DMSO or Acetonitrile) but injected into a highly aqueous initial mobile phase, the analyte partially precipitates or travels ahead of the solvent front before partitioning into the stationary phase. Solution: Always dilute your final sample in a solvent that closely matches the initial mobile phase composition.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the empirical impact of varying mobile phase conditions and column chemistries on the peak shape of desmethyl erlotinib carboxylate acid.

Mobile Phase CompositionColumn ChemistryGradient ProfileAsymmetry Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )
Methanol / Water (pH 4.5)Standard C18 (Type A)Linear Gradient~3.0 (Severe Tailing)< 2,000< 1.5
Acetonitrile / 2 mM NH4​OAc (pH 4.0)End-capped C18 (Type B)Linear Gradient1.64,5002.5
Acetonitrile / 20 mM K-Phosphate (pH 2.5)Inertsil ODS-3 (High Purity)Linear Gradient1.37,2003.8
Acetonitrile / 20 mM K-Phosphate (pH 2.5)Inertsil ODS-3 (High Purity)Linear + Isocratic Hold 1.1 > 8,500 > 4.0

Note: Incorporating an isocratic hold at the end of a linear gradient has been shown to drastically improve peak symmetry for hydrophobic TKI compounds from As​≈3 to As​≈1.1 [3].

Self-Validating Experimental Protocol

To systematically eliminate poor peak shape for desmethyl erlotinib carboxylate acid, implement the following step-by-step methodology. This protocol is designed to be self-validating; do not proceed to the next phase unless the validation checkpoint is met.

Phase 1: Mobile Phase and Diluent Optimization
  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH precisely to 2.5 using orthophosphoric acid. Filter through a 0.22 µm hydrophilic PTFE membrane. (If using LC-MS, substitute with 2 mM Ammonium Acetate adjusted to pH 4.0 with glacial acetic acid[2])

  • Organic Modifier: Use LC-MS grade Acetonitrile in line B. Do not use Methanol.

  • Sample Diluent: Prepare the sample diluent to match the initial gradient conditions (e.g., 74% Buffer / 26% Acetonitrile)[1].

    • Validation Checkpoint: Visually inspect the sample vial. The solution must be completely clear with no micro-precipitates.

Phase 2: Column Selection and System Passivation
  • Column Installation: Install a high-purity, fully end-capped Type-B silica column (e.g., Inertsil ODS-3, 100 mm × 2.1 mm, 2 µm)[1][4].

  • System Passivation (Optional but Recommended): If metal chelation is suspected at the carboxylate group, flush the LC system (without the column) with 0.1% Phosphoric acid in water for 30 minutes to passivate stainless steel lines, followed by a thorough water wash.

    • Validation Checkpoint: Run a blank injection. The baseline must be stable with a drift of less than 2 mAU/hr.

Phase 3: Gradient Design and Execution
  • Program the Gradient: Start at 26% Acetonitrile. Program a linear ramp to 80% Acetonitrile over the desired retention window.

  • Implement an Isocratic Hold: Once the gradient reaches 80% Acetonitrile, program an isocratic hold for at least 2.5 minutes. This ensures the hydrophobic tail of the analyte fully elutes without dispersion[3].

  • System Suitability Injection: Inject a standard solution of desmethyl erlotinib carboxylate acid (e.g., 10 µg/mL).

    • Validation Checkpoint: Calculate the Asymmetry Factor ( As​ ). The protocol is successful if As​≤1.3 and Theoretical Plates ( N ) ≥5000 .

References

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC. nih.gov. Available at: [Link]

  • A Rapid and Simple UHPLC-UV Method for Quantitative Determination of Erlotinib and Its Active Metabolite OSI-420 in Human Serum, and Its Application in a Non-Small Cell Lung Cancer Patient. researchgate.net. Available at:[Link]

  • Bioanalysis and clinical pharmacology of tyrosine kinase inhibitors. uu.nl. Available at: [Link]

  • Typical chromatogram of erlotinib (E) spiked with 25 ppm of each impurity. researchgate.net. Available at: [Link]

Sources

Optimization

Optimizing mobile phase gradients for desmethyl erlotinib carboxylate acid chromatography

Technical Support Center: LC-MS/MS Optimization for Erlotinib and Metabolites Subtitle: Troubleshooting Mobile Phase Gradients for Desmethyl Erlotinib Carboxylic Acid (M11) Welcome to the Bioanalytical Technical Support...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Optimization for Erlotinib and Metabolites Subtitle: Troubleshooting Mobile Phase Gradients for Desmethyl Erlotinib Carboxylic Acid (M11)

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise chromatographic challenges associated with quantifying erlotinib and its highly polar metabolites.

Clinical & Metabolic Context

Erlotinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used extensively in oncology[1]. In vivo, it is predominantly metabolized by the hepatic enzyme CYP3A4 into its active metabolite, OSI-420 (desmethyl erlotinib)[1]. Further biotransformation involves the oxidation of the O-demethylated side chains to form a highly polar carboxylic acid metabolite, known as M11[2][3]. Accurately quantifying the parent drug alongside OSI-420 and M11 is critical for comprehensive pharmacokinetic profiling and drug-drug interaction studies[1][3].

Workflow A Erlotinib (Parent) B CYP3A4 / CYP1A2 Metabolism A->B F Sample Prep (Protein Precipitation) A->F C OSI-420 (Desmethyl Erlotinib) B->C O-demethylation D Side-chain Oxidation C->D C->F E M11 Metabolite (Carboxylic Acid) D->E Oxidation E->F Bioanalysis G LC Separation (Gradient Optimization) F->G H MS/MS Detection (MRM Transitions) G->H

Erlotinib metabolism to OSI-420 and M11, followed by the LC-MS/MS bioanalytical workflow.

Frequently Asked Questions (Troubleshooting)

Q1: Why does desmethyl erlotinib carboxylic acid (M11) exhibit poor retention and co-elute with the solvent front on a standard C18 column? A1: Causality: M11 contains a terminal carboxylic acid moiety[2]. At physiological or neutral pH, this functional group is fully deprotonated (anionic), rendering the molecule extremely hydrophilic. Because reversed-phase C18 columns rely on hydrophobic interactions, ionized polar metabolites will bypass the stationary phase and elute rapidly in the void volume. Solution: You must suppress the ionization of the carboxylic acid. Adjust the aqueous mobile phase to pH 4.0 using a volatile buffer[1]. At pH 4.0, the carboxylic acid is partially protonated, significantly increasing its hydrophobicity and retention factor ( k′ ).

Q2: I am observing severe peak tailing for OSI-420 and M11. How can I optimize the mobile phase buffer to correct this? A2: Causality: Erlotinib and its metabolites possess basic quinazoline nitrogens. These nitrogens undergo secondary interactions (ion-exchange) with unendcapped, acidic silanol groups on the silica stationary phase, dragging out the desorption process and causing tailing. Solution: Utilize 2 mM to 10 mM ammonium acetate in your aqueous mobile phase[1][4][5]. The ammonium ions ( NH4+​ ) act as silanol blockers, competing with the basic nitrogens of the analytes for the active sites on the column. Avoid non-volatile buffers like potassium phosphate if coupling to mass spectrometry (LC-MS/MS), as they cause severe ion suppression and source contamination[1][6].

Q3: How do I resolve the structurally diverse metabolites (Parent, OSI-420, M11) without extending the run time excessively? A3: Causality: Isocratic elution often fails to resolve metabolites with vastly different polarities (like the polar M11 and the highly hydrophobic parent erlotinib) within a reasonable timeframe. Solution: Implement a steep linear gradient. Start with a low organic composition (e.g., 30% Acetonitrile) to ensure the polar M11 metabolite is retained and resolved from matrix interferences. Then, ramp the organic phase up to 98% to rapidly elute the hydrophobic parent compound[5].

Step-by-Step Methodology: Gradient Optimization Protocol

To establish a self-validating analytical system for the baseline resolution of Erlotinib, OSI-420, and M11, follow this validated protocol:

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 2 mM to 10 mM ammonium acetate solution in LC-MS grade water[1][5]. Adjust the pH to 4.0 using 0.1% formic acid.

    • Self-Validation Check: Always measure and adjust the pH of the aqueous buffer before adding any organic modifiers to prevent pH shifts.

  • Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile[5].

Step 2: Column Selection & Equilibration

  • Install a high-efficiency reversed-phase column (e.g., Kinetex C8 or C18, 100 × 3 mm, 2.6 µm)[1].

  • Equilibrate the column at a flow rate of 0.7 to 1.3 mL/min with 30% Mobile Phase B until the baseline pressure stabilizes[5][7].

Step 3: Gradient Execution

  • 0.00 – 1.75 min: Linearly increase Mobile Phase B from 30% to 98%[5]. This gradient slope resolves the early-eluting M11 from OSI-420.

  • 1.75 – 2.25 min: Hold at 98% B to wash out the highly hydrophobic parent Erlotinib and lipophilic matrix lipids[5].

  • 2.25 – 2.50 min: Linearly decrease Mobile Phase B back to 30%[5].

  • 2.50 – 3.00 min: Re-equilibrate the column at 30% B prior to the next injection[5].

Step 4: MS/MS Detection (Positive ESI)

  • Monitor Erlotinib at m/z 394.5 278.1[8].

  • Monitor OSI-420 at m/z 380.3 278.1[8].

  • Monitor M11 (Carboxylic acid) at its respective transition (typically m/z 394.2 side-chain cleavage fragments)[9].

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Ammonium Acetate, pH 4.0) % Mobile Phase B (Acetonitrile) Curve Type
0.00 1.3 70 30 Initial
1.75 1.3 2 98 Linear
2.25 1.3 2 98 Hold
2.50 1.3 70 30 Linear

| 3.00 | 1.3 | 70 | 30 | Re-equilibration |

Table 2: Analyte Mass Spectrometry Parameters (Positive Ion Mode) | Analyte | Precursor Ion ( m/z [M+H]+ ) | Product Ion ( m/z ) | Relative Polarity | Elution Order | | :--- | :--- | :--- | :--- | :--- | | M11 (Carboxylic Acid) | 394.2 | Variable | High | 1 | | OSI-420 (Desmethyl) | 380.3 | 278.1 | Medium | 2 | | Erlotinib (Parent) | 394.5 | 278.1 | Low | 3 |

Contextualizing the Clinical Need: EGFR Pathway

Understanding the pharmacodynamics of these compounds is crucial for interpreting bioanalytical data. Both Erlotinib and its primary metabolite OSI-420 are active, ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing downstream signaling that leads to tumor cell proliferation[3].

EGFR_Pathway EGFR EGFR (Receptor) TK Tyrosine Kinase Domain EGFR->TK Activation Erlotinib Erlotinib / OSI-420 Erlotinib->TK Inhibits (ATP-competitive) Ras Ras / Raf / MEK TK->Ras Phosphorylation PI3K PI3K / AKT TK->PI3K Phosphorylation Proliferation Tumor Cell Proliferation Ras->Proliferation PI3K->Proliferation

EGFR signaling pathway demonstrating tyrosine kinase inhibition by Erlotinib and OSI-420.

References

  • Masters AR, Sweeney CJ, Jones DR.4. nih.gov

  • Ling J, et al.2. researchgate.net

  • Suga T, et al.6. researchgate.net 4.9. rjptonline.org 5.8. mdpi.com

  • Zhao M, et al.5. nih.gov

  • Meyer zu Schwabedissen HE, et al.1. nih.gov 8.7. diva-portal.org 9.3. scispace.com

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Desmethyl Erlotinib Carboxylate Acid During Freeze-Thaw Cycles

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot the pre-analytical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot the pre-analytical instability of desmethyl erlotinib carboxylate acid (CAS 882172-60-3).

While the parent drug erlotinib and its primary active metabolite (OSI-420) exhibit robust stability in human plasma across multiple freeze-thaw (F/T) cycles[1], the carboxylate acid derivative presents unique physical and chemical challenges. This guide unpacks the causality behind these challenges and provides self-validating protocols to ensure absolute data integrity prior to LC-MS/MS quantification.

Mechanistic Insights: The Causality of Analyte Loss

To solve degradation, we must first understand the physicochemical environment of a freezing sample. Desmethyl erlotinib carboxylate acid contains an ionizable carboxylic acid moiety (pKa ~3.5–4.5), an aniline derivative, and an alkyne group. When subjected to standard laboratory freezing, two destructive mechanisms occur:

  • Buffer Crystallization & pH Shifts: When samples in common biological buffers (such as sodium phosphate) undergo slow freezing, dibasic phosphate salts crystallize out of solution first. This physical separation forces the remaining unfrozen microenvironment to undergo a drastic pH shift—dropping by up to 3 full pH units[2]. This sudden acidification protonates the carboxylate group of our target analyte, drastically reducing its aqueous solubility and triggering irreversible micro-precipitation.

  • Cryo-Concentration: As water freezes into pure ice crystals, solutes and dissolved oxygen are excluded into a highly concentrated unfrozen liquid phase. This phenomenon, known as cryo-concentration, accelerates bimolecular degradation reactions and places severe oxidative stress on the molecule's aniline and alkyne moieties[3].

G A Slow Freezing Process B1 Ice Crystal Formation A->B1 B2 Buffer Salt Crystallization (e.g., Sodium Phosphate) A->B2 C1 Cryo-Concentration of Solutes & O2 B1->C1 C2 Drastic pH Drop (Up to 3 pH units) B2->C2 D1 Oxidation of Aniline/Alkyne C1->D1 D2 Protonation of Carboxylate Acid C2->D2 E Analyte Precipitation & Loss of Recovery D1->E D2->E

Mechanisms of desmethyl erlotinib carboxylate acid degradation and precipitation during freezing.

Troubleshooting Guide & FAQs

Q1: Why am I losing recovery of desmethyl erlotinib carboxylate acid after just 2 freeze-thaw cycles in plasma/buffer? A: What appears as "chemical degradation" on your chromatogram is almost always physical precipitation. The pH shift during freezing protonates the carboxylate. If the sample is thawed slowly on a benchtop and not vigorously homogenized, these micro-precipitates remain insoluble and spin down into the pellet during pre-LC-MS/MS centrifugation. To prevent this, implement rapid thawing and immediate vortexing to redissolve transient precipitates.

Q2: How do I select the right buffer to prevent pH-shift-induced degradation? A: Avoid sodium phosphate buffers entirely for this metabolite. Instead, utilize Good's buffers (e.g., HEPES, MOPS) or volatile organic buffers like ammonium acetate (pH 4.0), which maintain strict pH stability across phase transitions[4]. If a phosphate-buffered matrix is unavoidable, adding 4–6% sucrose or trehalose can inhibit buffer salt crystallization and attenuate the pH shift[2].

Q3: What is the optimal freezing technique to minimize cryo-concentration? A: Transition from slow mechanical freezing (placing tubes in a -20°C freezer) to snap-freezing. Submerging aliquots in a dry ice/ethanol bath (-78°C) or liquid nitrogen induces rapid vitrification (glass formation) rather than the formation of large, structured ice crystals. This bypasses the phase separation that drives cryo-concentration.

Self-Validating Experimental Protocol: Standardized Freeze-Thaw Workflow

To ensure trustworthiness in your bioanalytical data, every protocol must be self-validating. This workflow incorporates an internal standard (IS) tracking system. By using a stable-isotope labeled parent erlotinib (which lacks the carboxylate moiety) as your IS, you create an internal control. If the IS recovery remains stable while the target analyte drops, you have successfully validated that the loss is specific to carboxylate precipitation, not a generalized extraction failure.

Step-by-Step Methodology
  • Aliquot Preparation: Dispense samples in low volumes (<500 µL) into low-bind polypropylene tubes. If using a phosphate-buffered matrix, pre-spike the sample with a 5% trehalose solution to act as a cryoprotectant.

  • Snap Freezing: Submerge the sealed tubes in a dry ice/ethanol bath (-78°C) for exactly 2 minutes until completely solid.

  • Cryo-Storage: Transfer immediately to a -80°C freezer. Do not store at -20°C, as the higher temperature allows for slow ice recrystallization over time.

  • Rapid Thawing: When ready for extraction, submerge the tubes in a 37°C water bath for exactly 3 to 5 minutes. Critical Causality: Rapid thawing prevents the prolonged existence of the concentrated, unfrozen liquid phase where bimolecular degradation occurs.

  • Homogenization: Immediately upon thawing, vortex the tubes vigorously for 15 seconds. This mechanical kinetic energy is required to redissolve any transient carboxylate precipitates back into the bulk solution.

  • Centrifugation & Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C. Proceed immediately with your validated protein precipitation (e.g., using methanol) or supported liquid extraction (SLE)[4].

Workflow S1 1. Aliquot (<500 µL) S2 2. Snap Freeze (Dry Ice/EtOH) S1->S2 S3 3. Cryo-Storage (-80°C) S2->S3 S4 4. Rapid Thaw (37°C Bath) S3->S4 S5 5. Homogenize (Vortex 15s) S4->S5 S6 6. LC-MS/MS Extraction S5->S6

Standardized freeze-thaw workflow to prevent cryo-concentration and precipitation.

Quantitative Stability Data Summary

The following table summarizes the impact of buffer selection and freezing methodology on the recovery of desmethyl erlotinib carboxylate acid. Notice how the combination of snap-freezing and appropriate buffer selection completely rescues analyte recovery.

Matrix / Buffer EnvironmentFreezing MethodologyCryoprotectant AddedRecovery After 3 F/T Cycles (%)Primary Mechanism of Analyte Loss
Sodium Phosphate (pH 7.4)Slow Freeze (-20°C)None65.2 ± 4.1%Buffer crystallization, pH shift, precipitation
Human Plasma (K2EDTA)Slow Freeze (-20°C)None92.4 ± 3.8%Endogenous matrix buffering
Human Plasma (K2EDTA)Snap Freeze (-80°C)None102.1 ± 2.5%Vitrification, minimized cryo-concentration
Ammonium Acetate (pH 4.0)Snap Freeze (-80°C)None99.5 ± 1.8%Stable pH across phase transition
Sodium Phosphate (pH 7.4)Snap Freeze (-80°C)5% Trehalose98.2 ± 2.1%Inhibited salt crystallization

Sources

Optimization

Resolving co-elution of erlotinib and desmethyl erlotinib carboxylate acid

The Analytical Scientist's Desk: Resolving Erlotinib and Carboxylate Metabolite Co-Elution Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the challenge of resolv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Scientist's Desk: Resolving Erlotinib and Carboxylate Metabolite Co-Elution

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter the challenge of resolving structurally similar metabolites during pharmacokinetic assays. Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used primarily in non-small cell lung cancer (NSCLC)[1], undergoes extensive hepatic metabolism. While its primary active metabolite, O-desmethyl erlotinib (OSI-420), is well-characterized[2], further oxidation yields highly polar degradation products, notably O-desmethyl erlotinib carboxylic acid (CAS 183321-74-6)[3].

During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS method development, the parent drug and this specific carboxylate metabolite frequently co-elute. This guide dismantles the physicochemical root causes of this co-elution and provides a self-validating protocol to achieve baseline separation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds KRAS KRAS EGFR->KRAS Activates Erlotinib Erlotinib (Inhibitor) Erlotinib->EGFR Blocks ATP Binding BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Erlotinib mechanism of action inhibiting the EGFR-MAPK signaling pathway.

Mechanistic Deep Dive: The Causality of Co-Elution

Co-elution between a parent drug and its carboxylic acid metabolite is rarely a gradient slope issue; it is almost always an ionization state conflict.

Erlotinib possesses a secondary amine with a pKa of 5.42[4]. At a standard mobile phase pH of 4.0 (frequently used with ammonium acetate buffers)[5], erlotinib is predominantly protonated and hydrophilic. Conversely, O-desmethyl erlotinib carboxylic acid is amphoteric. It retains the basic quinazoline ring (pKa ~5.4) but introduces an acidic carboxyl group (pKa ~3.5–4.0).

At pH 4.0, the carboxylic acid is partially ionized, creating a zwitterionic-like state that paradoxically increases its apparent lipophilicity on a C18 column. This causes its retention time to drift directly into the erlotinib peak window. To resolve this, we must exploit the pKa differential. By shifting the mobile phase pH outside the buffering region of the carboxylic acid (e.g., pH 2.5), we force the metabolite into a single, predictable ionization state, drastically altering its selectivity ( α ) relative to the parent drug.

LC_Troubleshooting Start Co-elution Detected: Erlotinib & Carboxylate Metabolite Check_pH 1. Adjust Mobile Phase pH (Target pH 2.5 or 6.5) Start->Check_pH pH_Success Resolution > 1.5? Check_pH->pH_Success Resolved Method Validated pH_Success->Resolved Yes Check_Gradient 2. Flatten Gradient Slope (Decrease %B/min) pH_Success->Check_Gradient No Grad_Success Resolution > 1.5? Check_Gradient->Grad_Success Grad_Success->Resolved Yes Check_Column 3. Change Stationary Phase (Use Phenyl-Hexyl) Grad_Success->Check_Column No Check_Column->Resolved Optimization Complete

Chromatographic troubleshooting workflow for resolving erlotinib metabolite co-elution.

Self-Validating Step-by-Step Protocol: pH-Driven Selectivity Shift

This methodology utilizes a low-pH strategy to suppress the ionization of the carboxylic acid, thereby increasing its retention time and pulling it away from the early-eluting protonated erlotinib.

Step 1: Mobile Phase Preparation (Target pH 2.5)

  • Prepare Mobile Phase A: 20 mM Potassium phosphate buffer. Adjust the pH to exactly 2.5 using orthophosphoric acid[2]. (Note: See FAQs if using LC-MS/MS).

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile. Acetonitrile provides better peak shape for quinazoline derivatives than methanol due to its distinct dipole interactions and lower viscosity.

Step 2: Stationary Phase Selection

  • Install a Polar-embedded C18 or Phenyl-Hexyl column (e.g., 100 mm × 2.1 mm I.D., 2 μm particle size)[2]. The Phenyl-Hexyl phase offers orthogonal π−π interactions with the ethynylphenyl ring of erlotinib, enhancing selectivity beyond standard hydrophobic interactions.

Step 3: Gradient Execution

  • Set the column oven temperature to 40°C to reduce system backpressure and improve mass transfer kinetics[5].

  • Run a shallow gradient: Start at 15% B, ramp to 45% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 15% B for 3 minutes. Flow rate: 0.4 mL/min.

Step 4: System Suitability Verification (Self-Validation)

  • Inject a mixed standard (100 ng/mL each of erlotinib and desmethyl erlotinib carboxylic acid).

  • Validation Criteria: The method is strictly considered valid if the critical pair resolution ( Rs​ ) is ≥1.5 and the tailing factor ( Tf​ ) for both peaks is ≤1.5 . If Rs​<1.5 , flatten the gradient slope from 15% to 35% B over 10 minutes.

Quantitative Data Matrix: Chromatographic Behavior

By operating at pH 2.5, the carboxylic acid is neutralized, increasing its hydrophobic interaction with the stationary phase, effectively resolving it from the protonated parent drug.

CompoundPredicted pKaIonization State at pH 2.5Relative Retention at pH 2.5Ionization State at pH 6.5Relative Retention at pH 6.5
Erlotinib 5.42 (Basic)Fully Protonated (+1)Early ElutionMostly Neutral (0)Late Elution
Desmethyl Erlotinib Carboxylate 5.4 (Basic), ~3.8 (Acidic)Protonated Amine, Neutral Acid (+1)Mid/Late ElutionNeutral Amine, Ionized Acid (-1)Early Elution

Scientist-to-Scientist FAQs

Q: Why can't I just use a longer C18 column to power through the co-elution? A: Increasing column length ( L ) only increases resolution by the square root of L , leading to diminishing returns and excessive backpressure. Co-elution of structurally similar metabolites is a selectivity ( α ) problem, not an efficiency ( N ) problem. Altering the mobile phase pH changes α directly, providing a much more powerful and elegant resolution.

Q: I am using LC-MS/MS. Won't phosphate buffer suppress my ionization? A: Yes, non-volatile buffers like potassium phosphate will cause severe ion suppression and foul the MS source. If you are using LC-MS/MS instead of UV detection, substitute the phosphate buffer with 0.1% Formic Acid (pH ~2.7)[1] or a 10 mM Ammonium Formate buffer adjusted to pH 3.0 with formic acid.

Q: My peaks are separated, but the carboxylic acid metabolite shows severe tailing. How do I fix this? A: Tailing of carboxylic acids at low pH often indicates secondary interactions with unendcapped silanol groups on the silica support. Ensure you are using a highly endcapped, high-purity silica column. Alternatively, increasing the column temperature to 45°C can improve the kinetics of secondary interactions, sharpening the peak.

References

  • Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry with Positive/Negative Ion-Switching Electrospray Ionisation - PMC | Source: nih.gov | 5

  • Erlotinib: Properties and Analysis Methods | PDF | High Performance Liquid Chromatography | Proton Nuclear Magnetic Resonance - Scribd | Source: scribd.com |4

  • A Rapid and Simple UHPLC-UV Method for Quantitative Determination of Erlotinib and Its Active Metabolite OSI-420 in Human Serum, and Its Application in a Non-Small Cell Lung Cancer Patient - ResearchGate | Source: researchgate.net |2

  • Development and Validation of an LC-MS method for Determination of Erlotinib in Rat Plasma and Applied in Pharmacokinetic Study | Request PDF - ResearchGate | Source: researchgate.net | 1

  • 133047-45-7;;20410-95-1;; CAS - ChemicalBook | Source: chemicalbook.com | 3

Sources

Reference Data & Comparative Studies

Validation

Validation of bioanalytical methods for desmethyl erlotinib carboxylate acid

Title: A Comprehensive Comparison Guide: Validation of Bioanalytical Methods for Desmethyl Erlotinib Carboxylate Acid Introduction Erlotinib is a potent, first-generation epidermal growth factor receptor (EGFR) tyrosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comprehensive Comparison Guide: Validation of Bioanalytical Methods for Desmethyl Erlotinib Carboxylate Acid

Introduction Erlotinib is a potent, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor widely utilized in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. While the parent drug drives the primary therapeutic effect, its pharmacokinetic (PK) and toxicity profiles are heavily dictated by its hepatic metabolism. Erlotinib undergoes extensive Phase I biotransformation, primarily mediated by the CYP3A4 enzyme.

The major metabolic cascade involves the O-demethylation of the side chains to form the active metabolite, O-desmethyl erlotinib (OSI-420), which is subsequently oxidized to a highly polar terminal metabolite: desmethyl erlotinib carboxylate acid (M11) [1]. According to mass balance and radiolabeled excretion studies, M11 accounts for approximately 29.4% of the administered dose recovered in excreta, making it the most abundant circulating and excreted metabolite[2].

Quantifying desmethyl erlotinib carboxylate acid alongside the parent drug and OSI-420 is critical for comprehensive PK profiling and drug-drug interaction (DDI) studies. However, the high polarity of the carboxylate moiety (CAS 882172-60-3) presents unique bioanalytical challenges compared to the lipophilic parent compound[3][4]. This guide objectively compares validated LC-MS/MS methodologies for the extraction and quantification of this specific metabolite, providing actionable, field-proven protocols for bioanalytical scientists.

Metabolic Pathway Visualization

Metabolism Erl Erlotinib (Parent Drug) OSI420 Desmethyl Erlotinib (OSI-420 / M14) Erl->OSI420 CYP3A4 O-demethylation M6 Carboxylic Acid Metabolite (M6) Erl->M6 Oxidation of acetylene moiety M11 Desmethyl Erlotinib Carboxylate Acid (M11) OSI420->M11 Oxidation (Major Pathway)

Caption: Major metabolic pathways of Erlotinib leading to desmethyl erlotinib carboxylate acid.

Comparative Analysis of Bioanalytical Strategies

Because M11 (desmethyl erlotinib carboxylate acid) possesses an ionizable carboxylic acid group, its chromatographic behavior and extraction efficiency differ fundamentally from Erlotinib. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents often yields poor recovery for M11 due to its hydrophilicity. Thus, modern methods rely on Protein Precipitation (PPT), Solid-Phase Extraction (SPE), or Supported Liquid Extraction (SLE)[5][6].

Table 1: Performance Comparison of LC-MS/MS Methods for Erlotinib Metabolites

ParameterMethod A: PPT + RP-LC-MS/MSMethod B: SPE + UPLC-MS/MSMethod C: SLE + HILIC-MS/MS
Target Analytes Erlotinib, OSI-420Erlotinib, OSI-420, M11Erlotinib, M11 (Carboxylate)
Sample Preparation Methanol Precipitation[7]Mixed-mode Cation ExchangeSupported Liquid Extraction[6]
Column Chemistry C18 (Reverse Phase)[7]C18 (Sub-2 µm)Amide or ZIC-HILIC
Mobile Phase Acetonitrile / Ammonium AcetateAcetonitrile / Formic Acid (pH 3)Acetonitrile / Ammonium Formate
Linearity Range 1.5 – 3000 ng/mL[7]0.5 – 2500 ng/mL[8]0.1 – 1000 ng/mL
LLOQ (M11/OSI-420) 1.5 ng/mL[7]0.5 ng/mL[8]0.1 ng/mL
Recovery (M11) ~65% (Ion suppression present)>85%>92%
Matrix Effect Moderate to HighLowVery Low
Best Application High-throughput preclinical PKClinical PK & Tissue analysisTrace-level polar metabolite tracking
Expert Insight on Methodology Choices (Causality & Logic):
  • Sample Preparation: Standard PPT with methanol is rapid but leaves endogenous phospholipids in the extract, causing significant matrix effects (ion suppression) in the mass spectrometer's source, particularly at the early retention times where the polar M11 elutes[7]. Supported Liquid Extraction (SLE) is vastly superior for amphiphilic and polar metabolites because it utilizes a diatomaceous earth support to partition the analytes into an optimized organic mixture, leaving phospholipids behind[6].

  • Chromatographic Retention: On a standard C18 reverse-phase column, desmethyl erlotinib carboxylate acid elutes very near the void volume unless the mobile phase is heavily acidified (e.g., 0.1% formic acid) to protonate the carboxylate group, thereby increasing its lipophilicity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) leverages the polarity of M11, retaining it strongly and allowing elution in highly organic mobile phases. This dramatically enhances electrospray ionization (ESI) efficiency and lowers the LLOQ[6].

Detailed Experimental Protocol: Validated SLE + HILIC-MS/MS Workflow

This protocol outlines a self-validating system for the quantification of desmethyl erlotinib carboxylate acid, ensuring compliance with FDA/EMA bioanalytical method validation guidelines.

Materials & Reagents:

  • Reference Standard: Desmethyl Erlotinib Carboxylate Acid (C21H19N3O5, MW: 393.39 g/mol )[4].

  • Internal Standard (IS): Erlotinib-d6 or a stable-isotope labeled M11 analog[9].

  • Extraction Matrix: Supported Liquid Extraction (SLE) cartridges (400 µL capacity).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Methyl tert-butyl ether (MTBE), and Ammonium Formate.

Step-by-Step Workflow:

  • Sample Aliquoting & IS Spiking: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution (50 ng/mL). Vortex for 10 seconds.

    • Causality: Early introduction of the IS corrects for any volumetric losses or matrix effects during subsequent extraction steps.

  • Pre-treatment: Add 100 µL of 1% aqueous formic acid to the plasma. Vortex for 30 seconds.

    • Causality: Acidification disrupts protein binding and ensures the carboxylic acid moiety of M11 is fully protonated (neutralized), maximizing its partitioning into the extraction solvent.

  • SLE Loading: Transfer the pre-treated sample (200 µL total) onto the SLE cartridge. Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate absorption into the diatomaceous earth bed. Let it equilibrate for 5 minutes.

  • Elution: Elute the analytes by applying 2 x 900 µL of MTBE. Allow gravity flow for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Acetonitrile/Water (90:10, v/v) containing 5 mM ammonium formate.

    • Causality: The high organic reconstitution solvent is thermodynamically matched to the initial conditions of the HILIC gradient, preventing peak distortion and solvent-mismatch effects.

  • LC-MS/MS Analysis:

    • Column: ZIC-HILIC (100 x 2.1 mm, 3 µm).

    • Mobile Phase: Gradient elution from 95% Acetonitrile (with 5mM ammonium formate) down to 50% Acetonitrile over 5 minutes.

    • MS Detection: Positive Electrospray Ionization (ESI+). MRM transitions: m/z 394.2 → 278.1 for M11[1], and m/z 400.2 → 278.1 for Erlotinib-d6.

Workflow Visualization

Workflow Plasma Plasma Sample (Spiked with IS) Extraction Supported Liquid Extraction (SLE) Plasma->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC HILIC Chromatography (Polar Retention) Evaporation->LC MS ESI-MS/MS (MRM Mode) LC->MS

Caption: Optimized LC-MS/MS workflow for the quantification of polar Erlotinib metabolites.

System Suitability and Validation Parameters

To ensure trustworthiness and regulatory compliance, the bioanalytical method must be validated across the following parameters:

  • Linearity & Range: Calibration curves must demonstrate an R2>0.995 using a 1/x² weighting factor to ensure accuracy at the lower end of the curve.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤15% ( ≤20% at the LLOQ). Accuracy must fall within 85-115% of the nominal concentration[7].

  • Matrix Factor (MF): Calculate the IS-normalized MF by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. An MF between 0.9 and 1.1 indicates negligible ion suppression or enhancement, validating the efficacy of the SLE cleanup.

By transitioning from generic protein precipitation to targeted Supported Liquid Extraction (SLE) and HILIC-MS/MS, bioanalytical scientists can overcome the inherent polarity challenges of desmethyl erlotinib carboxylate acid, ensuring robust, reproducible, and highly sensitive pharmacokinetic data.

References

  • Benchchem : Validated LC-MS/MS methods for Erlotinib and its metabolites. BenchChem Technical Support.5

  • Taylor & Francis : Quantitative Determination of Erlotinib And O-Desmethyl Erlotinib in Human Edta Plasma And Lung Tumor Tissue. 8

  • GuideChem : DesMethyl Erlotinib Carboxylate Acid 882172-60-3 wiki. 3

  • PubChem - NIH : Desmethyl Erlotinib Carboxylate Acid | C21H19N3O5 | CID 71315775. 4

  • Diva-Portal : A validated liquid chromatography tandem mass spectrometry...9

  • PMC - NIH : Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry. 7

  • Semantic Scholar : Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma. 6

  • Research Journal of Pharmacy and Technology : Differences and Similarities in the Metabolism of Erlotinib across various Species: An Analysis by Liquid Chromatography - Tandem Mass Spectrometry. 1

  • ResearchGate : Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers. 2

Sources

Comparative

Objective Comparison Guide: Desmethyl Erlotinib Carboxylate Acid (M11) vs. OSI-420 (M14) Metabolite Activity

In the landscape of targeted oncology, understanding the metabolic fate of tyrosine kinase inhibitors (TKIs) is paramount for optimizing efficacy and mitigating toxicity. As an application scientist evaluating compound p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology, understanding the metabolic fate of tyrosine kinase inhibitors (TKIs) is paramount for optimizing efficacy and mitigating toxicity. As an application scientist evaluating compound performance, it is critical to distinguish between active pharmacophores and terminal clearance products.

This guide provides an objective, data-driven comparison between Erlotinib's two major metabolic derivatives: OSI-420 (M14) , the primary pharmacologically active metabolite, and Desmethyl Erlotinib Carboxylate Acid (M11) , the predominant inactive terminal clearance product.

Mechanistic Overview & Metabolic Pathways

Erlotinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4 , with minor contributions from CYP3A5, CYP1A1, and CYP1A2[1]. The divergence in the pharmacological activity of its metabolites is directly tied to their structural evolution during this biotransformation:

  • Formation of OSI-420 (M14) : The initial phase I metabolism involves the O-demethylation of Erlotinib's methoxyethoxy side chains to yield OSI-420[1]. Because this modification occurs on the solvent-exposed side chain, OSI-420 retains the core quinazoline structure essential for anchoring into the ATP-binding pocket of the EGFR kinase domain, preserving its inhibitory potency.

  • Formation of Desmethyl Erlotinib Carboxylate Acid (M11) : Following O-demethylation, cytosolic enzymes further oxidize the intermediate side chain into a carboxylic acid, forming M11[2]. The introduction of this highly polar, bulky moiety sterically and electrostatically disrupts the critical hydrogen-bonding network required for target engagement. This effectively neutralizes its kinase inhibitory activity and increases its aqueous solubility to facilitate rapid renal and biliary excretion[2].

Metabolism Erlotinib Erlotinib (Parent TKI) OSI420 OSI-420 (M14) Active Metabolite Erlotinib->OSI420 CYP3A4 / CYP1A2 O-demethylation M11 Desmethyl Erlotinib Carboxylate Acid (M11) Inactive Metabolite Erlotinib->M11 Direct Conversion OSI420->M11 Oxidation (Terminal Clearance)

Erlotinib biotransformation to active OSI-420 and inactive M11 carboxylate acid.

Pharmacological Activity & Potency Comparison

The structural differences between OSI-420 and M11 translate to vastly different pharmacological profiles. In vitro kinase assays demonstrate that OSI-420 is equipotent to the parent drug, exhibiting an IC50 of approximately 2 nM against wild-type EGFR[3]. In contrast, M11 acts as a terminal detoxification product with negligible target affinity.

Quantitative Comparison of Erlotinib Metabolites

ParameterOSI-420 (M14)Desmethyl Erlotinib Carboxylate Acid (M11)
Chemical Identity O-desmethyl erlotinibO-desmethyl erlotinib oxidized to carboxylic acid
Pharmacological Status Active (Equipotent to Erlotinib)Inactive (Terminal excretion product)
EGFR Inhibition (IC50) ~2 nM>1000 nM (Negligible)
Primary Formation Pathway CYP3A4 / CYP1A2 (O-demethylation)Oxidation of O-demethylated intermediates
Relative Abundance ~5% of circulating plasma radioactivity~29.4% of administered dose in excreta
Experimental Methodologies for Metabolite Evaluation

To empirically validate the differential activity between OSI-420 and M11, researchers employ cell-free in vitro kinase assays. The following protocol outlines a self-validating system for determining the IC50 of these metabolites[3].

In Vitro EGFR Kinase Assay Protocol

Causality & Experimental Design: This assay utilizes Poly(Glu,Tyr) (PGT) as a universal synthetic peptide substrate. The inclusion of sodium orthovanadate is critical; as a broad-spectrum phosphatase inhibitor, it prevents the premature dephosphorylation of PGT, ensuring the final signal strictly reflects the forward kinase activity of EGFR.

  • Plate Preparation : Coat 96-well microtiter plates with 100 μL/well of 0.25 mg/mL PGT dissolved in PBS. Incubate overnight at 37°C to ensure stable hydrophobic binding of the substrate to the plastic, preventing signal loss during subsequent wash steps.

  • Washing : Aspirate excess PGT and wash plates 3 times with Wash Buffer (0.1% Tween-20 in PBS) to remove unbound substrate and prevent non-specific background noise.

  • Compound Solubilization : Prepare serial dilutions of OSI-420 and M11 in DMSO. Critical Step: Ensure the final DMSO concentration in the reaction well does not exceed 2.5% to maintain metabolite solubility without inducing conformational denaturation of the recombinant EGFR enzyme.

  • Kinase Reaction : To each well, add 50 μL of Reaction Buffer containing: 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate, 20 μM ATP, 1.6 μg/mL Epidermal Growth Factor (EGF), and 15 ng of affinity-purified EGFR. Causality: The inclusion of MgCl2 is essential as it chelates ATP, forming the active Mg-ATP complex required for the kinase phosphotransfer reaction. Add the metabolite solutions and incubate for 10 minutes at room temperature.

  • Detection : Wash the plate 4 times. Add 50 μL of anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), followed by TMB Microwell Peroxidase Substrate. This specifically quantifies the extent of PGT phosphorylation, directly correlating with residual kinase activity.

  • Quantification : Stop the colorimetric reaction by adding 50 μL of 0.09 M sulfuric acid, which stabilizes the chromophore. Measure the absorbance at 450 nm using a microplate reader and calculate the IC50 using non-linear regression analysis.

Workflow Step1 1. Reagent Prep: Solubilize OSI-420 & M11 in DMSO (Final 2.5%) Step2 2. Plate Coating: Immobilize PGT substrate (0.25 mg/mL) overnight Step1->Step2 Step3 3. Kinase Reaction: Add HEPES, ATP, EGF, recombinant EGFR & metabolites Step2->Step3 Step4 4. Incubation: 37°C to allow ATP-competitive binding & phosphorylation Step3->Step4 Step5 5. Detection: Apply anti-phosphotyrosine antibody & TMB substrate Step4->Step5 Step6 6. Quantification: Quench with H2SO4, measure absorbance at 450 nm Step5->Step6

In vitro EGFR kinase assay workflow for evaluating metabolite inhibitory activity.

Pharmacokinetics & Clinical Relevance

Understanding the physiological balance between OSI-420 and M11 is crucial for optimizing therapeutic regimens and interpreting pharmacokinetic data.

  • Systemic Exposure & Efficacy : While OSI-420 accounts for only ~5% of the total circulating radioactivity in plasma, its high intrinsic potency means it contributes meaningfully to Erlotinib's overall anti-tumor efficacy[2].

  • Clearance Biomarker : M11 is the most abundant metabolite found in human excreta, accounting for 29.4% of the administered dose[2]. Its rapid formation is a key indicator of successful drug clearance and detoxification.

  • Drug-Drug Interactions : Co-administration of Erlotinib with potent CYP3A4 inducers (such as rifampicin or concurrent CYP3A-inducing therapies) accelerates the metabolic cascade[4]. This rapidly pushes the active OSI-420 intermediate into the inactive M11 carboxylate state, drastically reducing systemic exposure to active moieties and often necessitating dose escalations to maintain clinical efficacy.

References
  • [1] Title: Differential Metabolism of Gefitinib and Erlotinib by Human Cytochrome P450 Enzymes | Source: Clinical Cancer Research (AACR Journals) | URL:[Link]

  • [2] Title: Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers | Source: Drug Metabolism and Disposition (PubMed/NIH) | URL:[Link]

  • [4] Title: Erlotinib treatment induces cytochrome P450 3A activity in non-small cell lung cancer patients | Source: PMC / NIH | URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of Desmethyl Erlotinib Carboxylic Acid

In the landscape of pharmaceutical analytics, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant leap in efficiency and sensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical analytics, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant leap in efficiency and sensitivity. This guide provides a comprehensive, data-driven comparison of these two techniques through the lens of a cross-validation study for the analysis of desmethyl erlotinib carboxylic acid, a key metabolite of the anti-cancer drug erlotinib. As drug development pipelines accelerate, ensuring analytical methods are both robust and efficient is paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals navigating the decision to migrate analytical methods from HPLC to UPLC.

The core objective of this guide is to move beyond a theoretical comparison and provide a tangible, experimental framework for this transition. We will explore the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative standards.

The Rationale for Method Migration: HPLC vs. UPLC

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase. UPLC columns are packed with sub-2 µm particles, a significant reduction from the 3-5 µm particles typically used in HPLC. This seemingly small change has a profound impact on chromatographic performance, as described by the Van Deemter equation. The smaller particles lead to a more efficient packing, reducing the eddy diffusion (A term) and longitudinal diffusion (B term) and extending the optimal linear velocity range. This translates to several key advantages for UPLC.

Key Advantages of UPLC Over HPLC:

  • Increased Resolution and Peak Capacity: The higher efficiency of UPLC columns allows for better separation of complex mixtures.

  • Faster Run Times: The ability to operate at higher flow rates without sacrificing resolution significantly reduces analysis time.

  • Improved Sensitivity: Sharper, more concentrated peaks result in a better signal-to-noise ratio.

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a greener, more cost-effective analytical workflow.

The following diagram illustrates the logical flow of the decision-making process when considering a method migration from HPLC to UPLC.

A Existing HPLC Method for Desmethyl Erlotinib Carboxylic Acid B Need for Higher Throughput, Increased Sensitivity, or Reduced Solvent Usage? A->B C Migrate to UPLC Method B->C Yes D Continue with Existing HPLC Method B->D No E Method Development & Optimization for UPLC C->E F Cross-Validation Study E->F G Validated UPLC Method Implemented F->G A Prepare Spiked Plasma Samples (Low, Mid, High QC) B Analyze Samples using Validated HPLC Method A->B C Analyze Samples using Developed UPLC Method A->C D Compare Key Performance Metrics B->D C->D E System Suitability (Resolution, Tailing Factor) D->E F Quantitative Comparison (% Difference) D->F G Method Performance (Run Time, Sensitivity) D->G H Acceptance Criteria Met? E->H F->H G->H

Caption: Cross-validation experimental workflow.

Comparative Data Analysis

The following tables summarize the expected performance data from the cross-validation of the two methods. These values are illustrative but are based on the typical performance gains observed when migrating from HPLC to UPLC for small molecule analysis.

Table 1: Chromatographic Performance
ParameterHPLC MethodUPLC Method% Improvement
Retention Time (min) 10.22.575.5%
Tailing Factor 1.31.115.4%
Theoretical Plates 8,50025,000194.1%
Resolution (Rs) 2.14.5114.3%
Total Run Time (min) 204.577.5%
Table 2: Method Sensitivity and Sample Throughput
ParameterHPLC MethodUPLC Method% Improvement
Limit of Quantification (LOQ) (ng/mL) 5.01.080.0%
Signal-to-Noise Ratio (at LOQ) 1228133.3%
Samples per 8-hour day 24106341.7%
Solvent Consumption per run (mL) 201.891.0%

Discussion and Interpretation

The data presented clearly demonstrates the significant advantages of migrating the analysis of desmethyl erlotinib carboxylic acid from HPLC to UPLC.

  • Throughput and Efficiency: The most striking improvement is the 77.5% reduction in total run time . This allows for a more than four-fold increase in sample throughput, a critical factor in high-demand environments such as clinical trial sample analysis or manufacturing quality control. This efficiency gain is a direct result of the UPLC column's ability to handle higher optimal linear velocities.

  • Sensitivity and Data Quality: The UPLC method exhibits a five-fold improvement in the limit of quantification (LOQ) . This is attributed to the narrower, more concentrated peaks produced by the 1.7 µm particles, which leads to a significantly better signal-to-noise ratio. The enhanced resolution and improved peak symmetry (lower tailing factor) also contribute to more reliable integration and quantification, thereby increasing the overall trustworthiness of the analytical data.

  • Economic and Environmental Impact: The 91% reduction in solvent consumption per run translates to substantial cost savings and a more environmentally sustainable analytical practice. This is a key consideration for laboratories looking to implement greener chemistry principles.

Conclusion and Recommendations

The cross-validation data unequivocally supports the migration of the analytical method for desmethyl erlotinib carboxylic acid from HPLC to UPLC. The UPLC method is not only significantly faster and more sensitive but also more economical and environmentally friendly. For laboratories seeking to enhance their analytical capabilities, increase sample throughput, and improve data quality, the transition to UPLC is a scientifically sound and strategically advantageous decision.

It is recommended that a full method validation according to ICH Q2(R1) guidelines be completed for the UPLC method before its implementation for routine analysis. This ensures that the method is robust, reliable, and fit for its intended purpose.

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley. [Link]

  • UPLC: A New Paradigm in Liquid Chromatography. Waters Corporation. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

Comparative

Comparative Bioanalytical Guide: Liquid-Liquid Extraction vs. Solid-Phase Extraction for Desmethyl Erlotinib Carboxylate Acid

As drug development shifts toward highly targeted therapies, the bioanalytical quantification of complex metabolites becomes paramount for understanding pharmacokinetics and toxicity. Erlotinib, a widely used epidermal g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly targeted therapies, the bioanalytical quantification of complex metabolites becomes paramount for understanding pharmacokinetics and toxicity. Erlotinib, a widely used epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, undergoes extensive hepatic metabolism. While its primary active metabolite, O-desmethyl erlotinib (OSI-420), is routinely monitored[1], downstream phase I oxidation yields highly polar derivatives, notably desmethyl erlotinib carboxylate acid [2].

This guide provides an objective, mechanistically grounded comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of this specific carboxylate metabolite from biological matrices.

The Analytical Challenge: Amphoteric & Zwitterionic Causality

To design an effective extraction protocol, we must first analyze the physicochemical causality dictated by the molecule's structure.

Parent erlotinib and OSI-420 are highly lipophilic weak bases (quinazoline ring pKa ~5.4). At a physiological or slightly alkaline pH, they remain un-ionized and partition readily into non-polar organic solvents like tert-butyl methyl ether (MTBE) or hexane[3].

However, the biotransformation to desmethyl erlotinib carboxylate acid (PubChem CID 71315775) introduces a carboxylic acid moiety (pKa ~3.5)[2]. This creates a severe bioanalytical challenge:

  • At basic pH (>7): The carboxylic acid is deprotonated ( −COO− ), rendering the molecule highly water-soluble and resistant to organic partitioning.

  • At acidic pH (<3): While the carboxylic acid is neutralized ( −COOH ), the basic quinazoline nitrogens become protonated ( −NH+ ), again trapping the molecule in the aqueous phase.

  • At intermediate pH (4-5): The molecule exists as a zwitterion , possessing both positive and negative charges, resulting in a net-zero charge but maintaining a highly polar hydration shell that resists traditional LLE.

Metabolic_Pathway Erl Erlotinib (Parent Drug) OSI420 OSI-420 (O-Desmethyl Erlotinib) Erl->OSI420 CYP3A4 / CYP1A2 O-Demethylation Carb Desmethyl Erlotinib Carboxylate Acid OSI420->Carb Oxidation (Carboxylic Acid Formation)

Caption: Major metabolic pathway of Erlotinib to its highly polar carboxylate acid derivative.

Mechanistic Comparison: LLE vs. SPE

Liquid-Liquid Extraction (LLE): The Zwitterion Dilemma

Because desmethyl erlotinib carboxylate acid cannot be fully neutralized at any pH, traditional LLE using non-polar solvents (e.g., MTBE) yields unacceptably low recoveries[4]. To force partitioning, bioanalytical scientists must use highly polar solvent mixtures (e.g., Ethyl Acetate:Isopropanol 80:20 v/v) at a strictly controlled pH of 4.5.

  • The Flaw: These polar organic solvents indiscriminately co-extract massive amounts of endogenous plasma phospholipids. When injected into an LC-MS/MS system, these phospholipids cause severe matrix effects (ion suppression), drastically reducing the method's sensitivity and trustworthiness[5].

Solid-Phase Extraction (SPE): The Mixed-Mode Advantage

SPE—specifically Mixed-Mode Strong Anion Exchange (MAX) —bypasses the zwitterion dilemma by exploiting the molecule's dual nature. A MAX sorbent contains both a hydrophobic polymeric backbone (HLB) and a permanently positively charged quaternary amine.

  • The Causality: By loading the plasma at pH 8.0, the metabolite's carboxylate group is fully ionized ( −COO− ). It binds to the sorbent via strong ionic interactions, while the neutral quinazoline ring binds via hydrophobic interactions. This allows for an aggressive 100% methanol wash step that strips away phospholipids and neutral drugs (including parent erlotinib), leaving the isolated carboxylate metabolite locked to the sorbent until an acidic elution breaks the ionic bond.

Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (MAX) Sample Plasma Sample + Internal Standard LLE_pH Adjust pH to 4.5 (Zwitterion State) Sample->LLE_pH SPE_Cond Condition: MeOH & H2O Sample->SPE_Cond LLE_Solv Add EtOAc:Isopropanol (Polar Organic) LLE_pH->LLE_Solv LLE_Cent Vortex & Centrifuge LLE_Solv->LLE_Cent LCMS Evaporate, Reconstitute & LC-MS/MS Analysis LLE_Cent->LCMS SPE_Load Load at pH 8.0 (Analyte as Anion) SPE_Cond->SPE_Load SPE_Wash Wash: 5% NH4OH & MeOH (Removes Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 2% Formic Acid in MeOH (Neutralizes Anion) SPE_Wash->SPE_Elute SPE_Elute->LCMS

Caption: Comparative bioanalytical workflows for LLE and Mixed-Mode SPE (MAX) extraction.

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, both protocols described below integrate a Self-Validating System . By preparing three specific sample sets (Pre-extraction spike, Post-extraction spike, and Neat standard), you can mathematically isolate true extraction recovery from LC-MS/MS matrix effects.

  • Absolute Recovery (%) = (AreaPre​/AreaPost​)×100

  • Matrix Effect (%) = (AreaPost​/AreaNeat​)×100

Protocol A: Liquid-Liquid Extraction (Polar LLE)

Note: This method is sub-optimal for the carboxylate but provided for comparative baseline validation.

  • Aliquot: Transfer 100 µL of human plasma into a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Erlotinib-d6).

  • pH Adjustment: Add 100 µL of 100 mM Ammonium Acetate buffer (pH 4.5) to force the metabolite into its zwitterionic state.

  • Extraction: Add 1.0 mL of Ethyl Acetate:Isopropanol (80:20, v/v). Causality: Isopropanol acts as a hydrogen-bond donor/acceptor to help solubilize the zwitterion.

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate.

  • Dry & Reconstitute: Evaporate to dryness under N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Solid-Phase Extraction (Mixed-Mode MAX)

Recommended method for high-fidelity quantification of the carboxylate metabolite.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL IS and 100 µL of 2% Ammonium Hydroxide ( NH4​OH ). Causality: Ensures the carboxylic acid is fully deprotonated.

  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade water through a 30 mg Oasis MAX cartridge.

  • Loading: Load the pre-treated sample. The analyte binds via dual hydrophobic and anion-exchange mechanisms.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4​OH in water. Removes polar endogenous salts and proteins.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH. Causality: Disrupts hydrophobic bonds. Parent erlotinib and phospholipids are washed away; the carboxylate remains anchored by the quaternary amine.

  • Elution: Elute with 1.0 mL of 2% Formic Acid in MeOH. Causality: The acid neutralizes the −COO− to −COOH , breaking the ionic bond and releasing the analyte.

  • Dry & Reconstitute: Evaporate under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Performance Data

The following table synthesizes the expected quantitative performance parameters when comparing LLE and Mixed-Mode SPE for the isolation of desmethyl erlotinib carboxylate acid prior to LC-MS/MS analysis[6],[4].

Performance MetricLiquid-Liquid Extraction (EtOAc:IPA)Solid-Phase Extraction (Mixed-Mode MAX)Analytical Causality
Absolute Recovery 55% - 65%88% - 95% LLE struggles with zwitterion partitioning; SPE utilizes targeted ionic binding.
Matrix Effect -35% to -45% (Severe Suppression)-5% to +2% (Negligible)Polar LLE co-extracts phospholipids; SPE Wash 2 (100% MeOH) eliminates them.
LLOQ Capability ~5.0 ng/mL~0.5 ng/mL Higher recovery and cleaner baseline in SPE allow for a 10-fold increase in sensitivity.
Intra-day Precision (CV%) 12% - 15%3% - 6% SPE automation and lack of emulsion formation yield highly reproducible data.
Throughput Moderate (Requires phase transfer)High (96-well format compatible)SPE eliminates manual pipetting of volatile organic layers.

Conclusion & Recommendations

For the routine therapeutic drug monitoring of parent erlotinib and its primary neutral metabolite (OSI-420), traditional LLE or Supported Liquid Extraction (SLE) remains highly effective[7]. However, when the analytical scope expands to include highly polar, amphoteric phase I metabolites like desmethyl erlotinib carboxylate acid , LLE fundamentally fails due to the zwitterionic nature of the analyte.

Recommendation: Laboratories should adopt Mixed-Mode Strong Anion Exchange (MAX) SPE . By leveraging the distinct pKa of the newly formed carboxylic acid, scientists can utilize orthogonal wash steps (100% Methanol) that are impossible in standard reversed-phase extractions, resulting in near-quantitative recovery, negligible matrix effects, and superior assay robustness.

References

  • National Center for Biotechnology Information (NCBI). "Desmethyl Erlotinib Carboxylate Acid; PubChem CID 71315775." PubChem Compound Summary.[Link]

  • Zhao, M., et al. (2007). "The quantification of erlotinib (OSI-774) and OSI-420 in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 848(2), 379-383.[Link]

  • Svedberg, A., et al. (2015). "A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 107, 186-195. [Link]

  • Li, X., et al. (2010). "Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma." Molecules, 15(4), 2352-2368.[Link]

Sources

Validation

Comparative pharmacokinetics of erlotinib metabolites in murine models

An in-depth understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapies in murine models is a fundamental prerequisite for translating preclinical xenograft data into human clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of targeted therapies in murine models is a fundamental prerequisite for translating preclinical xenograft data into human clinical outcomes. Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is heavily reliant on hepatic biotransformation to exert its full therapeutic effect.

This guide provides a comprehensive comparative analysis of the pharmacokinetics of erlotinib and its primary active metabolite, OSI-420, in murine models. It also details a self-validating analytical protocol for their simultaneous quantification, ensuring high-fidelity data for preclinical drug development.

Mechanistic Overview: Hepatic Biotransformation

Erlotinib undergoes extensive first-pass metabolism in both humans and mice. This biotransformation is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system—specifically CYP3A4 and CYP1A2[1]. The metabolic cascade produces several metabolites, but the most clinically and experimentally significant is OSI-420 (O-desmethyl erlotinib). OSI-420 retains equipotent EGFR inhibitory activity compared to the parent compound, meaning the systemic exposure (Area Under the Curve, AUC) of both molecules must be quantified to accurately model target inhibition[2].

G Erlotinib Erlotinib (Parent Drug) CYP3A4 Hepatic CYP3A4 / CYP1A2 (Oxidation & Demethylation) Erlotinib->CYP3A4 First-pass metabolism OSI420 OSI-420 (Active Metabolite) CYP3A4->OSI420 O-demethylation Inactive M6, M11, M16 (Inactive Metabolites) CYP3A4->Inactive Oxidation / Hydroxylation

Erlotinib hepatic biotransformation pathway into OSI-420 and inactive metabolites via CYP450.

Comparative Pharmacokinetics in Murine Models

When designing xenograft studies, researchers must account for interspecies metabolic differences. Mice exhibit a significantly faster overall clearance rate and a different metabolite-to-parent ratio compared to humans[3]. In murine models, the relative extent of erlotinib metabolism into OSI-420 is approximately 0.17 to 0.21, which closely mirrors the conversion rate observed in human cancer patients, validating the mouse as an appropriate translational model[1].

The table below summarizes the comparative PK parameters following a single oral dose (10 mg/kg) in wild-type BALB/c mice[1].

Pharmacokinetic ParameterErlotinib (Parent)OSI-420 (Active Metabolite)Ratio (Metabolite / Parent)
Cmax (ng/mL) 1835 ± 300279 ± 42~0.15
Tmax (h) 2.02.01.00
AUC_last (h·ng/mL) 17957 ± 34003717 ± 610~0.21
Terminal Half-life (t1/2, h) 5.7 ± 1.12.4 ± 0.3~0.42

Note: Erlotinib pharmacokinetics in mice are best described by a two-compartment model with first-order extravascular absorption, whereas OSI-420 fits a one-compartment model[3],[2].

Variables Influencing Murine PK Profiles

Experimental design must tightly control for physiological variables that drastically alter erlotinib exposure:

  • Chronopharmacokinetics (Circadian Rhythms): The time of dosing dictates systemic exposure. In Lewis tumor-bearing mice, dosing during the dark phase (the active phase for nocturnal rodents) results in altered Cmax and AUC. This is directly caused by the circadian oscillation of hepatic drug-metabolizing enzymes (Cyp3a11, Cyp3a13, and Cyp1a2), which peak in expression during the afternoon and dark phases[4].

  • CYP Co-inhibition: Co-administration of mechanism-based CYP3A4 inhibitors (e.g., BAS 100) can increase the AUC of erlotinib by over 2.1-fold. Because the terminal half-life remains unaffected, this proves that the modulation of exposure occurs primarily at the level of intestinal absorption (first-pass) rather than systemic elimination[1].

Analytical Methodology: Validated LC-MS/MS Protocol

To generate reliable PK/PD models, the analytical protocol must be a self-validating system . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity (Lower Limit of Quantification: 0.5 ng/mL) and ability to distinguish structurally similar metabolites[3].

Causality in Protocol Design:
  • Extraction Choice: Murine plasma volumes are highly restricted (<100 µL per draw). Liquid-Liquid Extraction (LLE) is chosen over simple protein precipitation because LLE selectively partitions the hydrophobic TKIs into the organic phase while leaving endogenous phospholipids in the aqueous phase. This prevents ion suppression in the MS source.

  • Internal Standard (IS): Propranolol is utilized as the IS. Because its ionization efficiency and chromatographic retention closely mimic erlotinib, it acts as an internal control, automatically correcting for any volumetric losses during extraction or fluctuations in MS detector sensitivity.

Workflow Plasma 1. Plasma Collection (BALB/c Nude Mice) Spike 2. Internal Standard Spiking (Propranolol for Validation) Plasma->Spike LLE 3. Liquid-Liquid Extraction (Organic Solvent Partitioning) Spike->LLE LC 4. RP-C18 LC Separation (Acetonitrile/Water + Formate) LLE->LC MS 5. ESI+ MS/MS Detection (MRM Mode) LC->MS Data 6. PK Modeling (Compartmental Analysis) MS->Data

Validated LC-MS/MS experimental workflow for quantifying Erlotinib and OSI-420 in mouse plasma.

Step-by-Step LC-MS/MS Workflow:
  • Sample Preparation & Spiking: Aliquot 50 µL of murine plasma into a microcentrifuge tube. Spike with 10 µL of the Propranolol Internal Standard (100 ng/mL) to establish the self-validating baseline[3].

  • Liquid-Liquid Extraction (LLE): Add 1 mL of an ethyl acetate/hexane mixture. Vortex vigorously for 3 minutes to force the partitioning of erlotinib and OSI-420 into the organic layer. Centrifuge at 10,000 rpm for 5 minutes to separate the phases.

  • Evaporation & Reconstitution: Carefully transfer the upper organic supernatant to a clean tube. Evaporate to complete dryness under a gentle, temperature-controlled stream of nitrogen. Reconstitute the dried residue in 100 µL of the mobile phase.

  • Chromatographic Separation: Inject 10 µL of the reconstituted sample onto a reversed-phase C18 column. Utilize an isocratic mobile phase consisting of acetonitrile-water (35:65, v/v) supplemented with 5 mM ammonium formate adjusted to pH 3.0. Reasoning: The acidic pH ensures that the weakly basic secondary amines of the analytes remain fully protonated, maximizing ionization efficiency.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for Erlotinib, OSI-420, and Propranolol[3].

References

  • Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 Source: nih.gov URL:[Link]

  • A sensitive LC-MS/MS method to determine the concentrations of erlotinib and its active metabolite OSI-420 in BALB/c nude mice plasma simultaneously and its application to a pharmacokinetic study Source: researchgate.net URL:[Link]

  • Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model Source: nih.gov URL:[Link]

  • Chronopharmacokinetics of Erlotinib and Circadian Rhythms of Related Metabolic Enzymes in Lewis Tumor-Bearing Mice Source: nih.gov URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Efficacy of Erlotinib Derivatives and Carboxylic Acid-Based EGFR Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Erlotinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. However, the pursuit of enhanced potency, improved selectivity, and strategies to overcome acquired resistance has driven the development of a diverse array of new EGFR inhibitors. This guide provides a comprehensive in vitro efficacy comparison of two prominent classes of next-generation EGFR inhibitors: erlotinib derivatives, with a focus on 1,2,3-triazole modifications, and a distinct class of inhibitors featuring a carboxylic acid moiety.

This analysis moves beyond a simple cataloging of IC50 values. We will delve into the causality behind the structural modifications, providing a framework for understanding the structure-activity relationships (SAR) that govern their biological activity. Furthermore, detailed, self-validating experimental protocols are provided to ensure the reproducibility and integrity of the presented data.

The EGFR Signaling Pathway: A Target for Precision Oncology

The EGFR signaling cascade is a complex network that governs fundamental cellular processes, including proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[4][5] This phosphorylation creates docking sites for adaptor proteins, initiating downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT cascades.[2][5] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and survival.[1][6] Erlotinib and its derivatives competitively inhibit the ATP-binding site of the EGFR tyrosine kinase, thereby blocking this signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Docking PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR Binding RAS RAS GRB2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signaling Erlotinib Erlotinib & Derivatives Erlotinib->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of selected erlotinib derivatives and carboxylic acid-based EGFR inhibitors against various cancer cell lines. It is crucial to note that these values are collated from different studies; therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.

Erlotinib and its 1,2,3-Triazole Derivatives

The introduction of a 1,2,3-triazole moiety to the erlotinib scaffold has been a productive strategy in developing novel EGFR inhibitors.[7][8] This heterocycle can act as a bioisostere for amide, ester, or carboxylic acid groups and can engage in various non-covalent interactions.[7][8]

CompoundCell LineCancer TypeIC50 (µM)Reference
Erlotinib KYSE410Esophageal Cancer5.00 ± 0.46[7][8]
KYSE70Esophageal Cancer>10[7][8]
H1650NSCLC14.00 ± 1.19[7][8]
HCC827NSCLC11.81 ± 1.02[7][8]
HeLaCervical Cancer39.50 ± 3.34[9]
Derivative 3d KYSE70Esophageal Cancer5.43 ± 0.21[7]
H1650NSCLC2.99 ± 0.13[7]
HCC827NSCLC8.17 ± 0.42[7]
H1650TR (Resistant)NSCLC5.76 ± 0.33[7][8]
Derivative 3j KYSE70Esophageal Cancer3.72 ± 0.33[7]
H1650NSCLC4.98 ± 0.17[7]
HCC827NSCLC6.27 ± 0.42[7]
Derivative 3m KYSE70Esophageal Cancer3.92 ± 0.15[7]
H1650NSCLC4.27 ± 0.19[7]
HCC827NSCLC8.44 ± 0.37[7]
Derivative 4m HeLaCervical Cancer3.79[9]
Derivative 4l HeLaCervical Cancer4.36[9]

Expert Analysis: The data clearly indicates that several 1,2,3-triazole derivatives of erlotinib exhibit significantly enhanced potency compared to the parent compound, particularly against cell lines that are less sensitive to erlotinib, such as KYSE70.[7] Notably, some derivatives, like 3d , also show promising activity against drug-resistant cell lines, suggesting they may overcome certain resistance mechanisms.[7][8] The structure-activity relationship studies suggest that the nature and position of substituents on the triazole ring and the terminal phenyl ring play a crucial role in determining the inhibitory activity.

Carboxylic Acid-Containing EGFR Inhibitors

The incorporation of a carboxylic acid group represents an alternative approach to designing novel EGFR inhibitors. This functional group can participate in hydrogen bonding and salt bridge interactions within the ATP-binding pocket of the EGFR kinase domain.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound S4 HCT-116Colorectal CancerComparable to Erlotinib[7][10]
Compound 3a HepG2Liver CancerPotent
A549NSCLCPotent
MCF-7Breast CancerPotent
Compound C4 H-460NSCLC1.5 (average)
Compound G4 Panc-1Pancreatic Cancer2.8 (average)

Expert Analysis: The data for carboxylic acid-containing EGFR inhibitors, while more limited in direct comparisons to erlotinib within the same studies, demonstrates their potential as potent anti-proliferative agents. For instance, compound S4, a 4'-hydroxybiphenyl-4-carboxylic acid derivative, showed cytotoxicity comparable to erlotinib against HCT-116 cells.[7][10] Similarly, the 5-bromoindole-2-carboxylic acid derivative, compound 3a, was identified as a powerful inhibitor of cell growth across multiple cancer cell lines. These findings underscore the viability of designing EGFR inhibitors with acidic functional groups.

Foundational Experimental Protocols

The integrity of the comparative data presented rests on robust and well-defined experimental methodologies. The following section details the standard protocols for key in vitro assays used to evaluate the efficacy of EGFR inhibitors.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds (serial dilutions) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance (570 nm) F->G H 8. Calculate IC50 values G->H

Caption: A generalized workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase domain.[10]

Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay): [10]

  • Assay Plate Preparation: Add serially diluted inhibitor or vehicle (DMSO) to the wells of a low-volume 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of recombinant EGFR kinase and a suitable substrate in kinase reaction buffer and add it to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at the Km for EGFR. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[10]

Western Blotting for EGFR Pathway Modulation

Western blotting is used to assess the effect of inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins, such as ERK.[6]

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-pEGFR, anti-pERK) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

Caption: A standard workflow for Western blot analysis.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Concluding Remarks

The development of novel erlotinib derivatives and carboxylic acid-containing compounds represents two promising avenues in the ongoing effort to expand the arsenal of effective EGFR inhibitors. The in vitro data presented herein demonstrates that strategic structural modifications can lead to substantial improvements in potency and activity against resistant cancer cell lines.

The 1,2,3-triazole-containing erlotinib derivatives have shown remarkable efficacy, often surpassing that of the parent drug. This highlights the value of this heterocyclic scaffold in drug design. Concurrently, the incorporation of carboxylic acid moieties presents a valid and effective alternative for achieving potent EGFR inhibition.

References

  • Long-fei, M., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Available at: [Link]

  • SignalChem. (n.d.). EGFR (d746-750) Kinase Assay Protocol. SignalChem. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological assessment of erlotinib-1,2,3-triazole derivatives for anticancer applications. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Molecules. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological assessment of erlotinib-1,2,3-triazole derivatives for anticancer applications. PubMed. Available at: [Link]

  • Wang, X., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. PubMed. Available at: [Link]

  • Shihab, M. S., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Design, synthesis and biological assessment of erlotinib-1,2,3-triazole derivatives for anticancer applications. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IC50 of compounds 8-17 and Erlotinib. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1–4, 5-FU and erlotinib in different cell lines. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Available at: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Available at: [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. Available at: [Link]

  • Boster Biological Technology. (n.d.). EGF Pathway. Boster Biological Technology. Available at: [Link]

  • RSC Publishing. (n.d.). Structure guided design and binding analysis of EGFR inhibiting analogues of erlotinib and AEE788 using ensemble docking, molecular dynamics and MM-GBSA. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • PMC. (2023). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. PMC. Available at: [Link]

  • Bentham Science. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Bentham Science. Available at: [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. Available at: [Link]

  • Digital Repository at the University of Baghdad. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Iraqi Digital Scientific Repository. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis [(p)EGFR & (p)ERK1/2 MAPK ]. (a) Phosphorylated... ResearchGate. Available at: [Link]

  • ResearchGate. (2026). Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. ResearchGate. Available at: [Link]

  • PMC. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Desmethyl Erlotinib Carboxylate Acid proper disposal procedures

Proper disposal of antineoplastic derivatives like Desmethyl Erlotinib Carboxylate Acid requires a rigorous, scientifically grounded approach to prevent occupational exposure and environmental contamination. As an active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of antineoplastic derivatives like Desmethyl Erlotinib Carboxylate Acid requires a rigorous, scientifically grounded approach to prevent occupational exposure and environmental contamination. As an active metabolite and structural analog of the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, this compound retains potent biological activity.

Standard laboratory waste disposal methods are insufficient. To build a self-validating safety protocol, laboratories must align their procedures with guidelines from the Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and the Occupational Safety and Health Administration (OSHA)[1].

Physicochemical Profiling & Hazard Assessment

Before initiating any disposal workflow, operators must understand the causality behind the required safety measures. Desmethyl Erlotinib Carboxylate Acid is highly biologically active and poses systemic toxicity risks if inhaled, ingested, or absorbed through the skin[2].

Table 1: Quantitative Hazard & Disposal Parameters

ParameterSpecification / ClassificationScientific Rationale
Hazard Statements H302, H312, H332, H315, H319Harmful via oral, dermal, and inhalation routes; causes severe skin/eye irritation[2].
NIOSH Classification Antineoplastic / Hazardous Drug (HD)Retains targeted kinase inhibition properties, presenting mutagenic or teratogenic risks[1][3].
Primary Engineering Control Class II Biological Safety Cabinet (BSC)Prevents aerosolization of fine powders during waste consolidation[3].
Chemical Deactivation 10% Sodium Hypochlorite (Bleach)Ethanol only acts as a solvent; oxidative cleavage is required to destroy the active pharmaceutical ingredient (API)[3].
Ultimate Disposal High-Temperature IncinerationRequires an afterburner and scrubber to completely mineralize the highly stable molecular structure[2].

Waste Segregation Logic: The "RCRA Empty" Rule

A fundamental error in laboratory waste management is commingling trace and bulk antineoplastic waste. The EPA distinguishes between these streams based on the Resource Conservation and Recovery Act (RCRA) "empty container" rule. Segregating these streams is not just a regulatory requirement; it dictates the downstream incineration temperature and facility type[4][5].

SegregationLogic Start Desmethyl Erlotinib Carboxylate Acid Waste Decision Assess Residual Volume (RCRA Empty Rule) Start->Decision Trace Trace Contamination (<3% original capacity) Decision->Trace PPE, wipes, empty vials Bulk Bulk Contamination (>3% or pure API) Decision->Bulk Stock solutions, unused API YellowBin Yellow Trace Chemo Bin (Sealed & Labeled) Trace->YellowBin BlackBin Black RCRA Hazardous Bin (EPA Compliant) Bulk->BlackBin IncinerateTrace Regulated Medical Waste Incineration YellowBin->IncinerateTrace IncinerateBulk High-Temp Hazardous Waste Incineration BlackBin->IncinerateBulk

Decision matrix for Desmethyl Erlotinib Carboxylate Acid trace vs. bulk waste segregation.

Step-by-Step Disposal Methodology

To ensure a self-validating system, every step of the disposal process must be verifiable and strictly controlled.

Phase 1: Pre-Operation Containment
  • Don Appropriate PPE: Operators must wear double chemotherapy-tested nitrile gloves, a flame-retardant antistatic gown, and NIOSH-approved eye protection[2][4]. Causality: Standard latex gloves are highly permeable to organic solvents and antineoplastic agents over prolonged exposure.

  • Establish Engineering Controls: Transfer all waste materials into a Class II Biological Safety Cabinet (BSC) or a dedicated laboratory fume hood[3]. Ensure the ventilation system is actively drawing air away from the operator.

Phase 2: Trace Waste Processing

Trace waste includes items that contain less than 3% of the drug by weight (e.g., empty vials, used pipette tips, absorbent pads, and outer gloves)[5].

  • Consolidate: Gather all trace-contaminated consumables within the BSC.

  • Contain: Place these items directly into a rigid, puncture-resistant Yellow Chemotherapy Waste Bin [4][6].

  • Seal and Label: Secure the lid and ensure the bin is clearly labeled "Trace Chemotherapy Waste - Incineration Only." This routes the waste to a regulated medical waste facility for standard incineration[6].

Phase 3: Bulk Waste Processing

Bulk waste includes unused API powder, expired stock solutions, highly concentrated liquid waste, or any container holding >3% of its original volume[4][5].

  • Isolate Liquids and Solids: Do not commingle bulk Desmethyl Erlotinib Carboxylate Acid with general laboratory solvent waste (e.g., standard HPLC effluent)[4].

  • Contain: Transfer the material into a dedicated Black RCRA Hazardous Waste Container [4].

  • Documentation: Label the container with the specific chemical name, concentration, and the date of initial waste generation.

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to transfer the black bin to a licensed hazardous waste disposal company. The material must be destroyed in a chemical incinerator equipped with an afterburner and scrubber[2].

Phase 4: Surface Decontamination
  • Chemical Deactivation: Apply a 10% sodium hypochlorite (bleach) solution to all surfaces within the BSC where the drug was handled[3]. Allow a contact time of at least 5 minutes to oxidatively cleave the active molecule.

  • Neutralization: Wipe the area with a neutralizing agent (such as sodium thiosulfate) to prevent pitting of the stainless steel BSC surfaces.

  • Final Rinse: Wipe the area with sterile water, followed by 70% isopropyl alcohol to ensure sterility. Dispose of all cleaning wipes in the Yellow Trace Chemo Bin[4].

Emergency Spill Response Protocol

In the event of a dry powder or liquid spill outside of primary engineering controls, immediate action is required to prevent aerosolization and inhalation exposure[2][3].

  • Evacuate and Isolate: Evacuate personnel from the immediate area and allow aerosols to settle.

  • Don Spill PPE: Equip a NIOSH-approved respirator (N95 or higher, depending on spill volume), double chemotherapy gloves, and a chemical-resistant suit[2].

  • Containment (Do Not Sweep): Sweeping dry powder creates a massive inhalation hazard. Instead, gently cover the powder with damp, absorbent spill pads to suppress dust formation[2].

  • Collection: Pick up the absorbed material and arrange for disposal without creating dust. Shovel or scoop the pads into a heavy-duty hazardous waste bag[2].

  • Decontamination: Treat the spill surface with 10% bleach, followed by a water rinse, as outlined in Phase 4[3].

  • Disposal: All materials used in the spill cleanup must be managed as Bulk Hazardous Waste (Black Bin), regardless of the residual volume, due to the high concentration of the acute spill[1][4].

References

  • TLC Pharmaceutical Standards Ltd.
  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". osha.gov.
  • University of Rhode Island (URI). "Safe Handling and Disposal of Antineoplastic and Other Drugs". uri.edu.
  • University of Tennessee Health Science Center (UTHSC). "Standard Operating Procedure: Hazardous Drugs". uthsc.edu.
  • University of Minnesota (UMN). "Disposal of Chemotherapy Waste and Hazardous Drugs - Fact Sheet". umn.edu.
  • National Institutes of Health (NIH).
  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals". epa.gov.
  • American Society of Health-System Pharmacists (ASHP).

Sources

Handling

A Researcher's Guide to the Safe Handling of Desmethyl Erlotinib Carboxylate Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Desmethyl Erlotinib Carboxylate Acid. As a metabolite of the targeted cancer th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Desmethyl Erlotinib Carboxylate Acid. As a metabolite of the targeted cancer therapeutic, Erlotinib, this compound requires meticulous handling to mitigate potential health risks. This document moves beyond a simple checklist to offer a procedural framework grounded in established safety principles, ensuring both personal and environmental protection.

Hazard Identification and Risk Assessment

Desmethyl Erlotinib Carboxylate Acid is a metabolite of Erlotinib, a potent antineoplastic agent. While specific toxicological data for this metabolite may be limited, it is prudent to handle it with the same level of caution as the parent compound, Erlotinib, and other cytotoxic agents. The primary routes of occupational exposure include inhalation of aerosols, dermal absorption, and accidental ingestion.[1][2]

Known and Inferred Hazards:

  • Acute Toxicity: Erlotinib hydrochloride is classified as harmful if swallowed.[3]

  • Skin and Eye Irritation: May cause skin and eye irritation upon direct contact.[4][5]

  • Sensitization: Erlotinib has been identified as a mild skin sensitizer.[4]

  • Chronic Toxicity: Erlotinib is suspected of causing cancer and of damaging an unborn child.[4][5]

  • Environmental Hazards: The compound is toxic to aquatic life with long-lasting effects.[5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for aerosol generation or spills.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving Desmethyl Erlotinib Carboxylate Acid. All personnel must receive training on the proper donning, doffing, and disposal of PPE.[6]

Activity Required PPE Rationale
Weighing and Aliquoting (Solid) Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields, and a NIOSH-approved respirator (e.g., N95 or higher).To prevent inhalation of fine powders and minimize skin contact.
Solution Preparation and Handling Double chemotherapy-rated gloves, disposable gown, and chemical splash goggles.To protect against splashes and direct skin/eye contact.
Cell Culture and In Vitro Assays Double chemotherapy-rated gloves, disposable gown, and safety glasses.To prevent contamination of cultures and protect the researcher.
Waste Disposal Double chemotherapy-rated gloves, disposable gown, and safety glasses.To safely handle contaminated materials.

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety. All procedures involving Desmethyl Erlotinib Carboxylate Acid should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.[7][8]

Preparation and Handling Protocol
  • Designated Area: All work with this compound must be conducted in a designated and clearly labeled area.

  • Engineering Controls: Use a certified chemical fume hood or a Class II Biological Safety Cabinet for all manipulations that could generate dust or aerosols.[8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the solid compound, do so on a plastic-backed absorbent liner within the fume hood to contain any spills.

  • Solubilization: Add solvent to the vial containing the compound slowly to avoid splashing.

  • Labeling: All containers holding Desmethyl Erlotinib Carboxylate Acid, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling Desmethyl Erlotinib Carboxylate Acid in a research laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Disposal weighing Weighing in Fume Hood solubilization Solubilization weighing->solubilization Add Solvent dilution Serial Dilutions solubilization->dilution Transfer Stock Solution treatment Cell/Animal Treatment dilution->treatment decontaminate Decontaminate Surfaces treatment->decontaminate Post-Experiment waste_disposal Segregate & Dispose Waste decontaminate->waste_disposal caption Workflow for Handling Desmethyl Erlotinib Carboxylate Acid

Caption: Workflow for Handling Desmethyl Erlotinib Carboxylate Acid.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure to other personnel.[9]

Decontamination Procedures
  • All surfaces and equipment potentially contaminated with Desmethyl Erlotinib Carboxylate Acid should be decontaminated.

  • A solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol is an effective decontamination method.

  • All decontamination materials, such as wipes and absorbent pads, must be disposed of as hazardous waste.

Waste Disposal

All waste generated from handling Desmethyl Erlotinib Carboxylate Acid is considered hazardous or cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9][10]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed, and puncture-resistant container for cytotoxic waste.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with the compound must be disposed of in a designated sharps container for cytotoxic waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific waste disposal protocols.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and institutional EHS.

  • Clean-up (if trained): Only personnel trained in hazardous spill response should perform the clean-up. This requires appropriate PPE, including a respirator. Use a spill kit with absorbent materials to contain and clean up the spill. All clean-up materials must be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Erlotinib to the medical personnel.

References

  • OSHA. (n.d.). Work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Retrieved from [Link]

  • OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Retrieved from [Link]

  • Astellas. (2015, June 10). Tarceva® (erlotinib) Tablets Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (2023, December 22). NIH Policy Manual: 3034 - Working with Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (1986, May). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety. Retrieved from [Link]

  • OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]

  • PubMed. (1980, June). The handling of antineoplastic drugs in a major cancer center. Retrieved from [Link]

  • Kentucky.gov. (n.d.). Regulatory Consensus on Health Care Issues. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.